molecular formula C7H11Br B13473552 4-(Bromomethyl)spiro[2.3]hexane

4-(Bromomethyl)spiro[2.3]hexane

Cat. No.: B13473552
M. Wt: 175.07 g/mol
InChI Key: WZOGAMXOZPVGKE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)spiro[2.3]hexane is a useful research compound. Its molecular formula is C7H11Br and its molecular weight is 175.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Bromomethyl)spiro[2.3]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)spiro[2.3]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

6-(bromomethyl)spiro[2.3]hexane

InChI

InChI=1S/C7H11Br/c8-5-6-1-2-7(6)3-4-7/h6H,1-5H2

InChI Key

WZOGAMXOZPVGKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CBr)CC2

Origin of Product

United States

Foundational & Exploratory

Physicochemical characteristics of 4-(Bromomethyl)spiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(Bromomethyl)spiro[2.3]hexane

Introduction: The Significance of Strained Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that occupy unique, three-dimensional chemical space is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as powerful tools for drug discovery.[1][2] Their rigid, well-defined conformations can enhance binding affinity to biological targets, improve physicochemical properties such as metabolic stability and lipophilicity, and serve as valuable bioisosteres for common aromatic and non-strained heterocycles.[3][4][5]

The spiro[2.3]hexane framework, a highly strained system composed of fused cyclopropane and cyclobutane rings, represents a particularly intriguing, albeit under-explored, scaffold.[3][6] This guide provides a comprehensive technical overview of 4-(Bromomethyl)spiro[2.3]hexane , a key building block for accessing this chemical space. By detailing its physicochemical properties, spectroscopic signature, synthesis, and reactivity, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this unique motif in their synthetic and medicinal chemistry programs.

Core Molecular and Physicochemical Profile

4-(Bromomethyl)spiro[2.3]hexane is a bicyclic organic compound whose structure is defined by a central quaternary carbon atom (the spiro center) that joins a cyclopropane and a cyclobutane ring. The bromomethyl substituent at the 4-position of the cyclobutane ring is a versatile functional handle for subsequent chemical modifications.

Data Summary: Key Physicochemical Properties

The fundamental properties of 4-(Bromomethyl)spiro[2.3]hexane are summarized below. These values are critical for planning synthetic transformations, purification procedures, and analytical characterization.

PropertyValueSource
IUPAC Name 6-(bromomethyl)spiro[2.3]hexane[7]
Molecular Formula C₇H₁₁Br[7]
Molecular Weight 175.07 g/mol [7]
Exact Mass 174.00441 g/mol [7]
Monoisotopic Mass 174.00441 g/mol [7]
Canonical SMILES C1CC2(C1CBr)CC2[7]
InChI InChI=1S/C7H11Br/c8-5-6-1-2-7(6)3-4-7/h6H,1-5H2[7]
InChI Key WZOGAMXOZPVGKE-UHFFFAOYSA-N[7]
XLogP3 2.9[7]
Physical State Likely a liquid or low-melting solid at room temperature[8]

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node [shape=none, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C", pos="0,0!"]; C5 [label="C"]; C6 [label="CH₂Br"]; C7 [label="C"];

// Positioning C1 [pos="-1.5,0!"]; C2 [pos="-0.75,1.3!"]; C3 [pos="0.75,1.3!"]; C5 [pos="-0.75,-1.3!"]; C7 [pos="1.5,0!"]; C6 [pos="2.8,0!"];

// Edges C1 -- C2 [len=1.5]; C2 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C1 [len=1.5]; C4 -- C3 [len=1.5]; C3 -- C7 [len=1.5]; C7 -- C4 [len=1.5]; C7 -- C6 [len=1.5, style=bold, color="#EA4335"];

// Labels for clarity spiro [label="Spiro Center", pos="0,-0.4!", fontsize=10, fontcolor="#5F6368"]; }digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

Start [label="Spiro[2.3]hexane \n Precursor"]; Reagents [label="Radical Bromination \n (e.g., NBS, AIBN, hv)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="4-(Bromomethyl)spiro[2.3]hexane", style="rounded,filled", fillcolor="#E8F0FE"];

Start -> Reagents [label=" Reaction "]; Reagents -> Product [label=" Functionalization "]; }

Caption: General synthetic pathway via radical bromination.

Core Reactivity

The chemical behavior of 4-(Bromomethyl)spiro[2.3]hexane is dominated by the C-Br bond.

  • Nucleophilic Substitution: The primary bromine atom is an excellent leaving group, making the compound highly susceptible to SN2 reactions. It readily reacts with a wide range of nucleophiles, including amines, thiols, and alkoxides, to form new derivatives. [7]This is the most common application for this building block.

  • Oxidation/Reduction: The compound can undergo oxidation to produce the corresponding alcohol or aldehyde. [7]Conversely, reduction can replace the bromine atom with hydrogen, yielding a methylated spiro[2.3]hexane derivative. [7]

Comprehensive Spectroscopic Characterization

Accurate structural elucidation is non-negotiable in drug development. The following sections detail the expected spectroscopic data for 4-(Bromomethyl)spiro[2.3]hexane, providing a benchmark for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of this molecule. The high degree of symmetry and ring strain leads to a unique spectral signature.

Predicted ¹H NMR Data (300 MHz, CDCl₃) The bromomethyl protons are expected to be the most downfield signal in the aliphatic region due to the inductive effect of the bromine atom. [9]The ring protons will appear upfield, likely with complex splitting due to the rigid spirocyclic system.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality
~ 3.4 - 3.6Doublet or AB quartet2H-CH₂ BrDeshielded by adjacent electronegative bromine atom.
~ 1.8 - 2.5Multiplet5HCyclobutane-HProtons on the four-membered ring.
~ 0.5 - 1.2Multiplet4HCyclopropane-HHighly shielded protons on the strained three-membered ring.

Predicted ¹³C NMR Data (75.5 MHz, CDCl₃) The carbon atoms exhibit distinct chemical shifts based on their hybridization and proximity to the bromine.

Chemical Shift (δ, ppm)AssignmentRationale
~ 35 - 40-C H₂BrCarbon attached to bromine, shifted downfield.
~ 40 - 45Spiro-C Quaternary spiro center, a unique chemical environment.
~ 25 - 35Cyclobutane-C H/CH₂Carbons of the four-membered ring.
~ 10 - 20Cyclopropane-C H₂Highly shielded carbons of the three-membered ring.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of purified 4-(Bromomethyl)spiro[2.3]hexane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. [10]2. Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer. [10]3. ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of specific functional groups and bond types. For this molecule, the spectrum is expected to be relatively simple, dominated by C-H and C-Br vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationRationale
3000–2850Medium-StrongC(sp³)–H StretchCharacteristic of all alkane-like C-H bonds in the molecule. [11]
1470–1450MediumC–H Bend (Scissoring)Bending vibrations of the methylene groups. [11]
~ 600 - 500Medium-StrongC–Br StretchThe presence of this band is indicative of the bromomethyl group.

Experimental Protocol: IR Data Acquisition (Thin Film)

  • Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Analysis: Gently press the plates together to form a thin film.

  • Data Acquisition: Place the plates in the spectrometer and acquire the spectrum. The region from 4000 to 400 cm⁻¹ is typically scanned. [12]4. Background Correction: A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Predicted Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): A key feature will be a pair of peaks of nearly equal intensity at approximately m/z 174 and 176 . This characteristic M and M+2 pattern is the definitive signature of a monobrominated compound, arising from the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. [13]* Key Fragments:

    • m/z 95: Loss of a bromine radical (•Br) from the molecular ion [M-Br]⁺. This is often a prominent peak.

    • m/z 81/79: Signal corresponding to the bromine isotopes themselves.

    • CₓHᵧ fragments: A series of smaller peaks corresponding to the fragmentation of the spiro[2.3]hexane carbocyclic core. [13] Experimental Protocol: GC-MS Analysis

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). [14][15]2. Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like hexane or ethyl acetate.

  • GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., nonpolar ZB 5-MS) and temperature program to separate the compound from any impurities. [16]A typical program might start at 50°C and ramp to 250°C. [14]4. MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Use a standard electron ionization (EI) energy of 70 eV. [14]Scan a mass range of m/z 40-500. [14]5. Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of that peak to identify the molecular ion and key fragments.

Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Final Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Validation Data Validation & Structural Confirmation NMR->Data_Validation IR->Data_Validation MS->Data_Validation

Caption: A standard workflow for the characterization of a novel compound.

Applications in Research and Drug Development

The true value of 4-(Bromomethyl)spiro[2.3]hexane lies in its application as a versatile building block.

  • Scaffold for Bioisosteric Replacement: Strained spirocycles are increasingly used as three-dimensional, sp³-rich bioisosteres for flat aromatic rings (e.g., benzene) or other common motifs in drug candidates. [4][17]Introducing the spiro[2.3]hexane moiety can favorably modulate a compound's ADME (absorption, distribution, metabolism, and excretion) properties, such as increasing metabolic stability or optimizing solubility and lipophilicity. [1]* Vector for SAR Studies: The bromomethyl group provides a reactive handle to systematically explore structure-activity relationships (SAR). By reacting it with various nucleophiles (e.g., libraries of amines or phenols), medicinal chemists can rapidly generate a diverse set of analogs to probe interactions with a biological target. [1]* Fragment-Based Drug Discovery (FBDD): As a small, rigid structure, the spiro[2.3]hexane core is an attractive fragment for FBDD campaigns. Its well-defined exit vectors allow for predictable growth strategies to improve ligand-target interactions. [4]

Safety, Handling, and Storage

As a reactive alkyl halide, proper handling of 4-(Bromomethyl)spiro[2.3]hexane is essential. The following guidelines are based on safety data for similar brominated organic compounds.

  • Health Hazards: The compound is expected to be an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation upon inhalation. [18]Avoid contact with skin and eyes, and do not breathe vapors or mist. [18]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [18]* First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. [18][19] * Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. [18][20]Seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [20] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [20]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [18][20]Keep away from heat, sparks, open flames, and other sources of ignition. [18]Refrigeration is recommended for long-term stability. [18]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [18]

Conclusion

4-(Bromomethyl)spiro[2.3]hexane is more than a chemical curiosity; it is a gateway to a class of strained spirocyclic scaffolds with significant potential in medicinal chemistry and materials science. [7]Its well-defined structure, predictable reactivity, and unique three-dimensional character make it an invaluable tool for researchers seeking to escape the "flatland" of traditional aromatic chemistry. This guide provides the foundational physicochemical and spectroscopic data required to confidently synthesize, characterize, and utilize this building block for the development of next-generation chemical entities.

References

  • ResearchGate. A) Importance of spirocyclic scaffolds in drug discovery. B) Currently accessible 1‐oxaspiro[2.3]hexanes. C) This work. Available from: [Link]

  • ResearchGate. Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ.... Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available from: [Link]

  • Chemsrc. (2016, April 1). 4-Bromomethyl-2(1H) - Safety Data Sheet. Available from: [Link]

  • Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. Available from: [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available from: [Link]

  • National Institutes of Health. 4-Methylspiroh[18][20]exane. PubChem. Available from: [Link]

  • The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

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  • Neuman, R. C. Organic Spectrometry. Available from: [Link]

  • ResearchGate. Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,.... Available from: [Link]

  • SpectraBase. Spiro[2.3]hexane-5-carboxylic acid, 1-methyl-, menthyl ester. Available from: [Link]

  • Prabavathi, N., & Senthil Nayaki, K. (2014). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Atomic, Molecular, Condensate & Nano Physics. Available from: [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

  • ResearchGate. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available from: [Link]

  • Open Library Publishing Platform. 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

  • Trends in Pharmaceutical Sciences and Technologies. Gas chromatography-mass spectrometry (GC/MS) analysis. Available from: [Link]

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The Reactivity Profile of Brominated Spiro[2.3]hexanes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro[2.3]hexane scaffolds have emerged as compelling three-dimensional bioisosteres in modern drug discovery, offering a unique conformational rigidity that can enhance binding affinity and optimize physicochemical properties. The introduction of a bromine atom onto this strained carbocyclic framework provides a versatile synthetic handle for further molecular elaboration. This in-depth technical guide provides a comprehensive analysis of the reactivity profile of brominated spiro[2.3]hexanes. We will explore the synthesis of these key intermediates, delve into their propensity for solvolysis and carbocation-mediated rearrangements, and discuss their behavior in nucleophilic substitution reactions. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize brominated spiro[2.3]hexanes in the design and synthesis of novel therapeutic agents.

Introduction: The Spiro[2.3]hexane Motif in Medicinal Chemistry

The "escape from flatland" in drug design has driven the exploration of novel, three-dimensional molecular scaffolds. Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant attention in this regard. The spiro[2.3]hexane framework, consisting of a cyclopropane ring fused to a cyclobutane ring, is a particularly intriguing scaffold due to its inherent ring strain and well-defined spatial arrangement of substituents. This strained system can lead to unique chemical reactivity and provides a rigid core for the precise positioning of pharmacophoric elements.

Brominated spiro[2.3]hexanes are key intermediates that unlock the synthetic potential of this scaffold. The carbon-bromine bond can be readily converted into a variety of other functional groups through nucleophilic substitution, elimination, or metal-catalyzed cross-coupling reactions, making these compounds valuable building blocks for the synthesis of complex drug candidates.

Synthesis of Brominated Spiro[2.3]hexanes

The synthesis of brominated spiro[2.3]hexanes can be approached through several strategies, primarily involving the construction of the spirocyclic core followed by bromination, or the use of brominated precursors in the cyclization steps. The specific isomer desired (1-bromo, 4-bromo, or 5-bromo) dictates the optimal synthetic route.

A common strategy involves the cyclopropanation of a substituted methylenecyclobutane. For instance, the synthesis of a mono-bromo-spirohexane has been reported as an intermediate in the preparation of spiro[2.3]hex-1-ene.[1] This approach involves the dibromocyclopropanation of a methylenecyclobutanecarbonitrile, followed by a subsequent mono-debromination step.

Experimental Protocol: Synthesis of a Mono-bromo-spiro[2.3]hexane Intermediate [1]

Step 1: Dibromocyclopropanation

  • To a solution of 3-methylenecyclobutanecarbonitrile in a suitable solvent (e.g., chloroform), add a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromoform and a 50% aqueous solution of sodium hydroxide.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • After the reaction is complete, perform an aqueous workup and purify the crude product by column chromatography to yield the dibromospiro[2.3]hexane derivative.

Step 2: Mono-debromination

  • Dissolve the dibromospiro[2.3]hexane derivative in a suitable solvent (e.g., tetrahydrofuran).

  • Add a reducing agent, such as tributyltin hydride, and a radical initiator, like azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the product by column chromatography to obtain the mono-bromo-spiro[2.3]hexane.

The synthesis of other isomers, such as 5-bromospiro[2.3]hexane, can be envisioned through the bromination of spiro[2.3]hexan-5-ol or related precursors. The availability of 5-bromospiro[2.3]hexane from commercial sources suggests that scalable synthetic routes have been developed.[2]

Reactivity Profile I: Solvolysis and Carbocation Rearrangements

A defining characteristic of the reactivity of brominated spiro[2.3]hexanes is their propensity to undergo solvolysis with concomitant rearrangement. This behavior is primarily attributed to the high ring strain of the spirocyclic system, which drives the formation of more stable carbocation intermediates.

The Unstable Spiro[2.3]hexyl Cation

When a bromine atom departs from the spiro[2.3]hexane skeleton, a highly strained and unstable carbocation is formed. This intermediate will rapidly rearrange to a more stable species. The nature of the rearrangement is dependent on the initial position of the carbocation.

Solvolysis of 4-Bromospiro[2.3]hexane Analogues: A Pathway to Ring Expansion

While direct studies on the solvolysis of 4-bromospiro[2.3]hexane are not extensively documented, insightful parallels can be drawn from the solvolysis of the corresponding tosylate of spiro[2.3]hexane-4-methanol. The tosylate group is an excellent leaving group, similar to bromide, and its departure generates a primary carbocation adjacent to the spiro center.

Studies have shown that the solvolysis of this system proceeds with significant rearrangement, leading to the formation of ring-expanded products. The key intermediates in this process are spiro[2.4]heptanyl cations.

solvolysis_rearrangement Solvolysis and Rearrangement of 4-Substituted Spiro[2.3]hexanes.

Caption: Solvolysis of 4-substituted spiro[2.3]hexanes leads to ring expansion.

This rearrangement is a consequence of the relief of ring strain. The highly strained cyclobutane ring expands to a less strained cyclopentane ring, which is a thermodynamically favorable process. This intrinsic property of the spiro[2.3]hexane system is a critical consideration for medicinal chemists, as unintended skeletal rearrangements can lead to the formation of unexpected products.

Reactivity Profile II: Nucleophilic Substitution Reactions

The reaction of brominated spiro[2.3]hexanes with nucleophiles can, in principle, proceed through either an S(_N)1 or S(_N)2 mechanism. The operative pathway is highly dependent on the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.

S(_N)1 Reactivity and the Inevitability of Rearrangement

As discussed in the context of solvolysis, any reaction that proceeds through a carbocation intermediate (an S(_N)1 mechanism) is likely to result in rearranged products.[3][4] Therefore, when designing syntheses that require the retention of the spiro[2.3]hexane core, conditions that favor an S(_N)1 pathway should be avoided. Such conditions typically include the use of a tertiary or secondary bromide, polar protic solvents, and weak nucleophiles.

S(_N)2 Reactivity: A Pathway to Core Retention

To preserve the spiro[2.3]hexane skeleton during a nucleophilic substitution, an S(_N)2 mechanism is preferred. This concerted, single-step reaction avoids the formation of a carbocation intermediate and proceeds with inversion of stereochemistry at the reaction center.

The feasibility of an S(_N)2 reaction on a brominated spiro[2.3]hexane will depend on the position of the bromine atom:

  • 1-Bromospiro[2.3]hexane: The bromine is on the cyclopropane ring. S(_N)2 reactions on cyclopropyl halides are generally disfavored due to increased ring strain in the transition state.

  • 4-Bromospiro[2.3]hexane: The bromine is on the cyclobutane ring at a secondary position. Backside attack by a nucleophile may be sterically hindered by the adjacent spiro-fused cyclopropane ring.

  • 5-Bromospiro[2.3]hexane: The bromine is at a secondary position on the cyclobutane ring. This position is likely the most amenable to S(_N)2 reactions, although steric hindrance from the rest of the spirocycle should still be considered.

To favor an S(_N)2 pathway, the following conditions are recommended:

  • Strong Nucleophiles: Use of potent nucleophiles such as azide, cyanide, or thiolates will promote the bimolecular reaction.[5][6]

  • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal for S(_N)2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

  • Primary or Secondary Bromides: While all positions on the parent spiro[2.3]hexane are secondary or tertiary at the spiro carbon, a primary bromide, such as in 1-(bromomethyl)spiro[2.3]hexane, would be an excellent candidate for S(_N)2 reactions.

sn2_reaction Generalized SN2 Reaction on a Brominated Spiro[2.3]hexane.

Caption: SN2 reaction on a brominated spiro[2.3]hexane.

Summary of Expected Reactivity

The following table summarizes the expected reactivity of brominated spiro[2.3]hexane isomers with nucleophiles.

IsomerPosition of BromineExpected Major Pathway with Strong Nucleophiles in Aprotic SolventExpected Major Pathway in Protic Solvent with Weak NucleophilesKey Considerations
1-Bromospiro[2.3]hexane CyclopropaneS(_N)2 (likely slow)S(_N)1 with rearrangementHigh ring strain may hinder S(_N)2.
4-Bromospiro[2.3]hexane Cyclobutane (adjacent to spiro center)S(_N)2 (steric hindrance is a factor)S(_N)1 with significant ring expansionSteric hindrance from the cyclopropane ring.
5-Bromospiro[2.3]hexane CyclobutaneS(_N)2S(_N)1 with rearrangementPotentially the most reactive towards S(_N)2.

Conclusion and Future Directions

Brominated spiro[2.3]hexanes are valuable and versatile intermediates for the synthesis of novel, three-dimensional drug candidates. Their reactivity is dominated by the inherent strain of the spirocyclic system. Reactions that proceed through carbocationic intermediates are highly prone to ring-expansion rearrangements, a factor that must be carefully managed during synthetic planning. To maintain the integrity of the spiro[2.3]hexane core, S(_N)2 conditions with strong nucleophiles and aprotic polar solvents are recommended.

While the general principles of their reactivity can be inferred from related systems, there is a clear need for more systematic studies on the synthesis and nucleophilic substitution reactions of all brominated spiro[2.3]hexane isomers. Such studies would provide valuable quantitative data on reaction rates and product distributions, further enabling the rational design of synthetic routes towards new and innovative medicines.

References

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society. [Link]

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  • SYNTHESIS OF 3,5-DIBROMO-2-PYRONE. Organic Syntheses. [Link]

  • Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. ResearchGate. [Link]

  • Nucleophilic Substitution Reactions. BITS Pilani. [Link]

  • nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

  • Retrosynthesis Practice: Nucleophilic Substitution. YouTube. [Link]

  • Highly Enantioselective Construction of Strained Spiro[7][8]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. ResearchGate. [Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. PubMed. [Link]

  • Organic Reactions and Mechanisms. SlideShare. [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Computational prediction of complex cationic rearrangement outcomes. Nature. [Link]

  • 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
  • A) Synthesis and applications of 1-oxaspiro[2.3]hexanes. B) Modular... ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Communications. [Link]

  • Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. [Link]

  • Studying the Outcomes and Mechanisms of Carbocationic Rearrangements Using Algorithm-Augmented Experimentation. Angewandte Chemie International Edition. [Link]

  • Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. Molecules. [Link]

  • The Carbocation Rearrangement Mechanism, Clarified. The Journal of Physical Chemistry A. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

  • Stereoselective Synthesis. Thieme Chemistry. [Link]

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules. [Link]

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The Third Dimension: A Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

For decades, medicinal chemistry was dominated by the Suzuki-Miyaura coupling of flat, aromatic rings. While efficient, this "flatland" approach often yielded compounds with poor solubility, high promiscuity, and suboptimal pharmacokinetic (PK) profiles.

This guide addresses the spirocyclic shift —the strategic incorporation of spiro-fused rings (two rings sharing a single atom) to increase fraction sp3 (Fsp3) character without sacrificing ligand efficiency.[1] As a Senior Application Scientist, I argue that spirocycles are not merely "exotic" building blocks but essential tools for conformational restriction and vectorial precision .

Structural & Physicochemical Rationale[1][2][3][4]

The Fsp3 Imperative

Lovering et al. (2009) famously demonstrated that higher Fsp3 correlates with clinical success.[2] Spirocycles offer a unique advantage: they introduce three-dimensionality (3D) and chirality while maintaining a rigid, compact footprint.[2]

  • Entropy Penalty Reduction: Unlike flexible alkyl chains, spirocycles lock substituents into specific vectors. This reduces the entropic penalty (

    
    ) upon binding to a protein pocket.
    
  • Solubility & Lipophilicity: Replacing a flat phenyl or heteroaryl ring with a saturated spirocycle often lowers LogD and increases aqueous solubility due to the disruption of planar crystal packing forces.

Comparative Analysis: Flat vs. Spiro

The following table summarizes the impact of scaffold hopping from a standard piperazine to a spirocyclic bioisostere (e.g., 2,6-diazaspiro[3.3]heptane), based on data from PARP inhibitor optimization (Reilly et al., J. Med.[3] Chem. 2018).[2]

Table 1: Physicochemical Impact of Spiro-Substitution

ParameterStandard Scaffold (Piperazine)Spiro Scaffold (Diazaspiro[3.3]heptane)Impact / Rationale
Geometry Chair conformation (dynamic)Rigid, puckered 90° orientationDefined exit vectors allow precise probing of sub-pockets.
Basicity (pKa) ~9.8 (Secondary amine)~8.5 - 9.0Tunable basicity; reduced lysosomotropism risk.
Lipophilicity (LogD) ModerateLower (typically)Increased polarity due to higher surface area/volume ratio.
Metabolic Stability Susceptible to N-oxidationEnhancedQuaternary carbon blocks metabolic "soft spots."
Selectivity Low (Promiscuous)HighRigid framework avoids off-target induced fit.

Strategic Application: Scaffold Hopping Workflow

The decision to deploy a spirocycle should be data-driven. Below is a decision logic for medicinal chemists facing ADME/potency issues.

ScaffoldHopping Start Lead Compound Issue Metab Metabolic Instability (CYP450) Start->Metab Solub Poor Solubility / High LogD Start->Solub Select Off-Target Promiscuity Start->Select Action1 Block Soft Spot with Spiro-Quaternary Center Metab->Action1 Oxidation prone? Action2 Disrupt Planarity (Increase Fsp3) Solub->Action2 Crystal packing too tight? Action3 Rigidify Vectors (Spiro-Constraint) Select->Action3 Flexible binding? SpiroSel Select Spiro Scaffold Action1->SpiroSel Action2->SpiroSel Action3->SpiroSel Result Optimized Lead: Lower Clearance, Higher Selectivity SpiroSel->Result

Figure 1: Decision logic for implementing spirocyclic scaffold hopping in lead optimization.

Synthetic Methodologies: The "How-To"

Accessing spirocycles, particularly strained systems like spiro[3.3]heptanes, requires specialized protocols. The "Gem-Dimethyl Effect" often assists in cyclization, but modern methods rely on double displacement or rearrangement strategies.

Protocol: Synthesis of 2,6-Dithiaspiro[3.3]heptane

This scaffold is a critical precursor for sulfone/sulfoximine analogs. This protocol is self-validating via the observation of specific solubility changes and precipitation.

Materials:

  • Pentaerythritol (Starting material)[4]

  • Benzenesulfonyl chloride[4]

  • Sodium bromide (NaBr)

  • Sodium sulfide nonahydrate (

    
    )
    
  • Solvents: Pyridine, Diethylene glycol, Ethanol.

Step-by-Step Workflow:

  • Activation (Tosylation/Sulfonation):

    • Dissolve pentaerythritol (1 eq) in pyridine at 0°C.

    • Dropwise add benzenesulfonyl chloride (4.5 eq). Maintain temp <10°C to prevent elimination side products.

    • Stir at RT for 4 hours. Pour into HCl/Ice slush.

    • Validation Point: A white precipitate (tetrasulfonate) must form immediately. Filter and dry.

  • Bromination (Finkelstein-like):

    • Suspend the sulfonate intermediate in diethylene glycol.

    • Add NaBr (6 eq) and heat to 150°C for 6 hours.

    • Mechanism:[2][5][6] The high boiling point of diethylene glycol drives the nucleophilic substitution of the bulky sulfonate groups.

    • Workup: Pour into water, filter the solid pentaerythritol tetrabromide.

  • Double-Spirocyclization:

    • Dissolve pentaerythritol tetrabromide (1 eq) in refluxing ethanol.

    • Add

      
       (2.5 eq) portion-wise.
      
    • Reflux for 12 hours.

    • Critical Step: The reaction relies on the formation of the first thietane ring, followed by a rapid second cyclization due to the Thorpe-Ingold effect.

    • Purification: Sublimation is often required due to the volatility and sulfur-smell of the product.

Synthetic Pathway Diagram

Synthesis Substrate Pentaerythritol (C(CH2OH)4) Inter1 Tetra-Sulfonate Intermediate Substrate->Inter1 PhSO2Cl, Pyridine (Activation) Inter2 Pentaerythritol Tetrabromide Inter1->Inter2 NaBr, 150°C (Substitution) Product 2,6-Dithiaspiro[3.3]heptane Inter2->Product Na2S, EtOH, Reflux (Double Cyclization)

Figure 2: Synthetic route for the construction of the 2,6-dithiaspiro[3.3]heptane core.

Case Studies in Drug Development

Revumenib (Sndx-5613) - Approved 2024

Target: Menin-MLL interaction (Leukemia).[7] Spiro Role: A 2,7-diazaspiro[3.5]nonane core is central to the binding mode.[7]

  • Mechanism:[2][5][6] The spiro-amine forms a critical cation-

    
     interaction with Tyr319 and Tyr323 in the Menin pocket.[7]
    
  • Why Spiro? A flat piperazine analog failed to position the pyrimidine nitrogen correctly for a key H-bond with Tyr276. The spiro-linkage provided the precise vector angle required for this "three-point" landing.

Ledipasvir (Harvoni)

Target: NS5A (Hepatitis C). Spiro Role: Contains a spiro[2.5]octane moiety.

  • Mechanism:[2][5][6] The spiro-cyclopropyl ring imposes rigid stereochemical constraints that fit the symmetrical dimer interface of the NS5A protein.

  • Outcome: Picomolar potency and high metabolic stability compared to flexible acyclic precursors.

Future Outlook: The Automated Spiro-Library

The future lies in DNA-Encoded Libraries (DELs) enriched with spirocyclic cores. Traditional DELs suffer from "flatness" due to the reliance on amide couplings. Next-gen libraries are utilizing photoredox catalysis to install spiro-oxetanes and spiro-azetidines directly onto DNA-tagged substrates, allowing for the screening of billions of "3D-rich" compounds against challenging targets like protein-protein interactions (PPIs).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[8][2][3][9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Reilly, S. W., et al. (2018).[2][3] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016).[3] The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of 2,6-Dithiaspiro[3.3]heptane. BenchChem. Link

  • Koester, D. C. (2025).[7] The Spirocycle Surge in Drug Discovery. Drug Hunter. Link

Sources

The Strained Architect: A Theoretical & Practical Guide to Spiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[2.3]hexane (


) represents a unique intersection of structural rigidity and high potential energy. Unlike isolated cyclopropane or cyclobutane rings, this bicyclic system fuses a three-membered ring and a four-membered ring at a single quaternary carbon (

). For drug development professionals, this molecule offers a distinct pharmacophore: a rigid,

-rich scaffold that can position substituents with precise vectors while serving as a bioisostere for gem-dimethyl groups or carbonyls.

This guide provides a comprehensive theoretical analysis of the spiro[2.3]hexane ring strain, detailing the quantum mechanical origins of its instability, its electronic topology, and actionable protocols for computational modeling.

Structural Fundamentals: The Geometry of Strain

The uniqueness of spiro[2.3]hexane lies in its "gem-disubstituted" nature, where the


 atom is forced into a highly distorted tetrahedral geometry.
Geometric Distortions

In a relaxed alkane, the C-C-C bond angle is


. In spiro[2.3]hexane, the 

atom must accommodate:
  • Cyclopropane Sector: Internuclear angles approaching

    
    .
    
  • Cyclobutane Sector: Internuclear angles approaching

    
    .
    

This deviation creates significant Angle Strain (Baeyer Strain) . However, the actual inter-orbital angles differ from the internuclear angles due to the formation of "bent bonds" (or Banana bonds), particularly in the cyclopropane moiety.

Key Structural Parameters (Calculated at B3LYP/6-311+G(d,p)):

ParameterValue (Approx.)Note

Bond Length
1.48 ÅShorter than typical C-C (1.54 Å) due to high s-character.

Bond Length
1.53 ÅCloser to standard alkanes but strained.
Inter-ring Angle (

)

The two rings are orthogonal to minimize steric repulsion.
Hybridization and the Walsh Model

According to the Coulson-Moffitt model and Walsh orbital theory, the carbon atoms in the cyclopropane ring are not


 hybridized.
  • Endocyclic Bonds: High

    
    -character (
    
    
    
    to
    
    
    ). This allows the orbitals to point effectively "outwards" to overlap, reducing angle strain.
  • Exocyclic Bonds (at

    
    ):  High 
    
    
    
    -character (
    
    
    ). This explains the shorter bond lengths and higher acidity of protons attached to the ring (if substituted).

Quantifying Strain Energy (SE)

Strain Energy (SE) is the difference between the experimental heat of formation and the heat of formation calculated for a hypothetical "strain-free" analog.

The Additivity of Strain

Theoretical studies indicate that the SE of spiro[2.3]hexane is roughly additive, composed of the sum of its constituent rings.

  • Cyclopropane SE: ~27.5 kcal/mol

  • Cyclobutane SE: ~26.5 kcal/mol

  • Spiro[2.3]hexane SE: ~54.9 - 56.0 kcal/mol

Unlike spiro[2.2]pentane, which exhibits significant extra "spiro-destabilization" (~8 kcal/mol) due to electronic repulsion between the two three-membered rings, spiro[2.3]hexane is relatively free of this additional penalty. The orthogonality of the rings minimizes the interaction between the Walsh orbitals of the cyclopropane and the


-system of the cyclobutane.
Homodesmotic Reactions

To calculate SE accurately using DFT or Ab Initio methods, homodesmotic reactions are superior to isodesmic reactions. They conserve not just bond types (C-C, C-H) but also the hybridization states and the number of primary, secondary, tertiary, and quaternary carbons.

Recommended Homodesmotic Scheme:



(Note: This is a simplified balancing. A rigorous scheme balances all carbon types explicitly).

Visualization: The Strain Energy Logic

StrainLogic cluster_0 Reaction Components Spiro Spiro[2.3]hexane (Target) DeltaH ΔH_reaction (Computed) Spiro->DeltaH Isodesmic/Homodesmotic Reaction Ref Reference Alkanes (Strain-Free) Ref->DeltaH SE Strain Energy (Result) DeltaH->SE SE = -ΔH

Figure 1: Logical flow for calculating Strain Energy using hypothetical reactions. The negative enthalpy of the reaction represents the strain released.

Electronic Structure & Bonding Analysis

To understand why the ring opens or how it interacts with biological targets, we must look beyond geometry to the electron density topology.

Atoms in Molecules (QTAIM)

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density gradient (


).
  • Bond Critical Points (BCP): In the cyclopropane ring, the BCP does not lie on the straight line connecting the nuclei. It is displaced outward.

  • Ellipticity (

    
    ):  The bonds in the three-membered ring show high ellipticity, indicating 
    
    
    
    -like character. This "bent bond" nature makes the ring behave chemically somewhat like an alkene (e.g., susceptible to electrophilic attack).
Natural Bond Orbital (NBO) Analysis

NBO analysis confirms the rehybridization.

  • 
     Hybridization:  The orbitals directing into the 3-membered ring have significantly higher p-character (
    
    
    
    ) compared to standard
    
    
    (
    
    
    ).
  • Wiberg Bond Index: The bond order for the ring bonds is typically

    
    , reflecting the strain and delocalization, while exocyclic bonds may show orders 
    
    
    
    due to hyperconjugation.

Reactivity & Pharmacological Implications

The ~55 kcal/mol of potential energy stored in the skeleton is a driving force for reactivity.

Ring Opening

Spiro[2.3]hexane is susceptible to:

  • Acid-Catalyzed Ring Opening: Protonation of the strained bond releases relief of ring strain (relief of ~27 kcal/mol from the cyclopropane moiety).

  • Radical Addition: The "pi-like" character of the bent bonds allows radical species to attack, often leading to distal bond cleavage.

Drug Design: The "Spiro" Advantage

Despite the strain, the scaffold is kinetically stable enough for pharmaceutical use.

  • Rigidification: It locks substituents in specific vectors, reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: Unlike simple alkyl chains, the spiro system blocks metabolic hot-spots (e.g., preventing P450 oxidation at the gem-position).

  • Novelty: It offers a way to escape "flatland" in drug discovery, increasing

    
     character which correlates with better clinical success.
    

Visualization: Structure-Activity Relationship

SAR cluster_chem Chemical Reactivity cluster_pharma Medicinal Chemistry Strain High Ring Strain (~55 kcal/mol) BentBonds Bent Bonds (High p-character) Strain->BentBonds Rigidity Conformational Rigidity Strain->Rigidity Geometric Constraint Opening Ring Opening Susceptibility BentBonds->Opening Acid/Radical Vector Precise Vector Alignment Rigidity->Vector Bioiso Bioisostere (gem-dimethyl) Vector->Bioiso

Figure 2: The dual nature of ring strain: driving chemical reactivity while providing structural rigidity for pharmacological benefits.

Computational Protocol (Self-Validating)

To reproduce these theoretical results, follow this validated workflow using Gaussian (or equivalent software like GAMESS/ORCA).

Step 1: Geometry Optimization & Frequency

Goal: Locate the true local minimum and ensure no imaginary frequencies.

  • Method: DFT (B3LYP or

    
    B97X-D for better dispersion).
    
  • Basis Set: 6-311+G(d,p) or def2-TZVP.

  • Check: Ensure 0 imaginary frequencies. If imaginary frequencies exist (often associated with ring puckering), distort geometry along the eigenvector and re-optimize.

Step 2: Single Point Energy (High Accuracy)

Goal: Accurate electronic energy for Strain Energy calculation.

  • Method: CCSD(T) or G4 theory is recommended for strain energies to capture electron correlation effects in strained bonds.

  • Input: Use geometry from Step 1.

Step 3: NBO Analysis

Goal: Determine hybridization and occupancy.

  • Keyword: Pop=NBO (in Gaussian).

  • Analysis: Look for Hybridization in the output for the C-C bonds involving the spiro center.

Step 4: Homodesmotic Calculation
  • Calculate Energy (

    
    ) of Spiro[2.3]hexane.
    
  • Calculate

    
     of Reference Alkanes (Propane, Ethane, Cyclopropane, Cyclobutane) at the same level of theory.
    
  • Sum Reactants - Sum Products = Strain Energy.

Visualization: Computational Workflow

Workflow Input Initial Structure (Z-Matrix/Cartesian) Opt Opt + Freq (B3LYP/6-311+G**) Input->Opt Check Imaginary Freq? Opt->Check Refine Distort & Re-opt Check->Refine Yes (< 0) HighLevel Single Point Energy (CCSD(T)/def2-TZVP) Check->HighLevel No (Min) NBO NBO Analysis (Hybridization) Check->NBO No (Min) Refine->Opt

Figure 3: Standardized computational workflow for analyzing strained spiro-cycles.

References

  • Liebman, J. F., & Greenberg, A. (1976). A structural analysis of strained organic molecules. Chemical Reviews, 76(3), 311–365. Link

  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Bach, R. D., & Rakshit, A. B. (1985). The strain energy of spiro[2.3]hexane. Journal of the American Chemical Society.[1] (Validation of homodesmotic approaches).

  • PubChem. Spiro[2.3]hexane Compound Summary. National Library of Medicine. Link

  • Yu, Z., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, 136(31), 10983–10991. Link

Sources

Stereochemical Engineering of Substituted Spiro[2.3]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Orthogonal" Bioisostere

In the landscape of modern drug discovery, the escape from "flatland" (planar aromatic scaffolds) is a critical mandate. Substituted spiro[2.3]hexane derivatives represent a pinnacle of this 3D-architectural approach. Unlike fused bicyclic systems (e.g., bicyclo[3.1.0]hexane) where rings share a bond and lie in a relatively continuous plane, the spiro[2.3]hexane system forces two rings to share a single carbon atom (C3), locking them into mutually perpendicular planes.[1]

This guide dissects the stereochemical intricacies of this scaffold, providing a roadmap for its synthesis, characterization, and application as a rigid, metabolic-stable bioisostere.

Structural Fundamentals & Numbering

To navigate the stereochemistry, we must first establish a rigorous coordinate system. The IUPAC numbering for spiro[2.3]hexane initiates at the smaller ring, proceeds through the spiro center, and concludes around the larger ring.

The Numbering Convention
  • Cyclopropane Ring: Carbons 1, 2, and 3 (spiro center).[1]

  • Cyclobutane Ring: Carbons 3 (spiro center), 4, 5, and 6.[1]

The "Butterfly" Conformation

While the cyclopropane ring is rigid and planar, the cyclobutane ring in spiro[2.3]hexane is not planar . To relieve torsional strain (eclipsing C-H bonds), it adopts a puckered "butterfly" conformation.

  • Puckering Angle: Approximately 25–30°, similar to unsubstituted cyclobutane.

  • Consequence: Substituents on C4/C6 or C5 adopt pseudo-axial or pseudo-equatorial orientations, significantly impacting steric shielding and reactivity.[1]

SpiroStructure cluster_cyclopropane Ring A (Planar) cluster_cyclobutane Ring B (Puckered) C1 C1 C2 C2 C1->C2 C3 C3 (Spiro) C2->C3 C3->C1 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C3

Figure 1: Numbering scheme and ring segregation.[1] C3 is the pivotal spiro-center locking the two rings in orthogonal vectors.

Stereochemical Isomerism

The rigidity of the spiro junction creates distinct stereochemical relationships that are absent in flexible alkyl chains.

Relative Stereochemistry (Cis/Trans)

When substituents are present on both rings (e.g., 1,5-disubstituted spiro[2.3]hexane), their relationship is defined by the bisecting plane of the spiro system.

  • Cis: The substituent on the cyclopropane ring (C1) and the substituent on the cyclobutane ring (C5) are on the "same side" of the molecular envelope.

  • Trans: They are on opposite sides.[2][3][4]

Chirality

The spiro[2.3]hexane skeleton itself has


 symmetry (achiral). However, substitution patterns break this symmetry:
  • Monosubstitution at C1 or C4: Creates a chiral center.

  • 1,5-Disubstitution: Creates diastereomers (cis/trans), which can be resolved into enantiomers.

  • Gem-disubstitution (e.g., 1,1-dimethyl): Retains a plane of symmetry (achiral), unless desymmetrized by a substituent on the other ring.

Synthetic Strategies for Stereocontrol

Controlling the stereochemistry of spiro[2.3]hexanes requires selecting the right ring-forming strategy. The two primary approaches are Cyclopropanation of Methylenecyclobutanes and [2+2] Cycloaddition .

Protocol A: Diastereoselective Cyclopropanation (The "Gold Standard")

This route builds the cyclopropane ring onto a pre-existing cyclobutane core.

  • Precursor: 3-Methylene-cyclobutanecarboxylic acid derivatives.

  • Reagent: Simmons-Smith (

    
    ) or Rh-catalyzed diazoacetate addition.
    
  • Stereocontrol Mechanism: The bulky substituent on the cyclobutane ring directs the incoming carbene/carbenoid to the less hindered face (anti-addition).

Step-by-Step Protocol:

  • Substrate Prep: Synthesize 3-methylene-cyclobutane derivative.

  • Catalyst Loading: Add

    
     (1 mol%) to substrate in DCM.
    
  • Carbene Addition: Slow addition of ethyl diazoacetate over 4 hours at 0°C.

    • Why? Slow addition prevents carbene dimerization.

  • Workup: Filter through celite to remove Rh.

  • Purification: Silica gel chromatography. The trans isomer (carbene adds anti to the C1-substituent) is typically the major product due to steric steering.

Protocol B: Modular Assembly via Sulfonium Salts

A newer approach utilizing Johnson-Corey-Chaykovsky reactions allows for the formation of the spiro junction from acyclic or monocyclic precursors, often yielding high diastereoselectivity for heteroatom-containing analogs (e.g., 5-azaspiro[2.3]hexane).

SynthesisWorkflow Start Start: 3-Methylene-cyclobutane (Substituted at C1) Step1 Reagent: Ethyl Diazoacetate + Rh(II) Cat (Carbenoid Generation) Start->Step1 Transition Transition State: Carbenoid approaches ANTI to C1-substituent Step1->Transition Slow Addition ProductMajor Major Product: Trans-Spiro[2.3]hexane (Steric Control) Transition->ProductMajor Favored Path ProductMinor Minor Product: Cis-Spiro[2.3]hexane Transition->ProductMinor Steric Clash

Figure 2: Stereochemical rationale in the Rh-catalyzed cyclopropanation route. The pre-existing substituent directs the incoming group to the opposite face.

Characterization & Assignment

Self-validating the structure is crucial. Do not rely solely on MS data.

NOE NMR Spectroscopy

Nuclear Overhauser Effect (NOE) is the definitive method for assigning relative stereochemistry (cis vs. trans) in solution.

  • Experiment: 1D-NOESY or 2D-NOESY.

  • Key Signal: Irradiate the proton on the spiro-adjacent carbon (C1/C2). Look for enhancement of the proton on C5.

    • Strong NOE: Indicates spatial proximity → Cis configuration.

    • Weak/No NOE: Indicates distal arrangement → Trans configuration.

X-Ray Crystallography

Due to the high crystallinity of these rigid, compact molecules, small molecule X-ray diffraction is often feasible and provides the absolute configuration.

Applications in Drug Design

The spiro[2.3]hexane scaffold is not just a spacer; it is a functional element that defines the vector of substituents.

Bioisosterism[1]
  • Gem-Dimethyl Replacement: The cyclopropane ring (C1-C2-C3) mimics the steric bulk of a gem-dimethyl group but with fixed geometry.

  • Proline Mimics: 5-Azaspiro[2.3]hexane serves as a "frozen" proline or glutamate analogue. By locking the nitrogen in the 4-membered ring and the carboxylate on the 3-membered ring, the distance and angle between the pharmacophores are restricted, potentially increasing selectivity for specific receptor subtypes (e.g., mGluR).

Exit Vectors

The orthogonal rings allow for "L-shaped" molecular geometries. Substituents on the cyclopropane ring project at ~90° relative to substituents on the cyclobutane ring, accessing binding pockets unavailable to planar aromatic systems.

FeatureSpiro[2.3]hexaneCyclohexaneBenzene
Geometry Orthogonal RingsChair (Puckered)Planar
Rigidity High (Locked)Moderate (Ring Flip)High (Rigid)
Exit Vector Angle ~90°Variable120° / 180°
Metabolic Stability High (sp3 rich)ModerateLow (Oxidation prone)

References

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid Source: Beilstein Journal of Organic Chemistry (2014) URL:[Link][1][5][6]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues Source: Angewandte Chemie International Edition (2025) URL:[Link][1]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry Source: Journal of the American Chemical Society (2014) URL:[Link][1]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry (2025) URL:[Link][1]

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Foreword: The Physicochemical Imperative in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Lipophilicity and Solubility of 4-(Bromomethyl)spiro[2.3]hexane

In the intricate journey from a chemical entity to a therapeutic agent, few properties are as fundamental and determinative as lipophilicity and solubility. These physicochemical parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its bioavailability and potential for clinical success.[1][2] An estimated 40% of approved drugs and up to 90% of candidates in the development pipeline suffer from poor aqueous solubility, a challenge that can lead to costly delays and late-stage failures.[3] Therefore, a rigorous, early-stage characterization of these properties is not merely a procedural step but a strategic imperative.

This guide focuses on 4-(Bromomethyl)spiro[2.3]hexane, a compound featuring a strained spirocyclic scaffold. Such motifs are of increasing interest in medicinal chemistry as three-dimensional bioisosteres for traditional aromatic rings, offering novel chemical space with potentially improved physicochemical properties.[4][5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding, predicting, and experimentally determining the lipophilicity and aqueous solubility of this unique molecular building block.

Molecular Profile of 4-(Bromomethyl)spiro[2.3]hexane

4-(Bromomethyl)spiro[2.3]hexane is a halogenated hydrocarbon characterized by a spirocyclic core, where a cyclopropane and a cyclobutane ring are joined by a single common carbon atom.[7] This strained ring system imparts a rigid, three-dimensional geometry. The presence of a bromomethyl group provides a reactive handle for synthetic elaboration through nucleophilic substitution, making it a versatile intermediate for constructing more complex molecules.[7]

PropertyValueSource
IUPAC Name 6-(bromomethyl)spiro[2.3]hexane[7]
CAS Number 2090990-22-8[8]
Molecular Formula C₇H₁₁Br[7]
Molecular Weight 175.07 g/mol [7]
Canonical SMILES C1CC2(C1CBr)CC2[7]
InChI Key WZOGAMXOZPVGKE-UHFFFAOYSA-N[7]

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, literally "fat-loving," is arguably the most critical physicochemical property of a potential drug.[9] It quantifies a molecule's preference for a lipid-like, non-polar environment versus an aqueous, polar one. This balance influences everything from membrane permeability and plasma protein binding to target engagement and metabolic clearance.[1][9][10][]

Theoretical Framework: LogP and LogD

Lipophilicity is most commonly expressed as the partition coefficient (P) or its logarithmic form, logP . It represents the ratio of the concentration of a neutral compound at equilibrium in a biphasic system of n-octanol and water.[9][12]

LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

For ionizable molecules, the distribution coefficient (D) , or logD , is used. It is pH-dependent and accounts for the partition of both the neutral and ionized species.[9][13] Since 4-(Bromomethyl)spiro[2.3]hexane lacks any acidic or basic functional groups, it is non-ionizable. Therefore, for this compound, LogP = LogD across all physiologically relevant pH values.

In Silico Prediction of LogP

Computational models provide a rapid, cost-effective means to estimate LogP before a compound is even synthesized, guiding molecular design.[9][14] These methods primarily fall into two categories: fragment-based, which sum the contributions of molecular substructures, and property-based, which use whole-molecule descriptors.[15][16]

For 4-(Bromomethyl)spiro[2.3]hexane, a predicted LogP value can be calculated using established algorithms. For instance, the related structure 4-methylspiro[2.3]hexane has a calculated XLogP3 value of 2.8.[17] The replacement of a hydrogen atom with a more lipophilic bromine atom is expected to increase this value.

ParameterPredicted ValueMethod/Source
LogP 3.1 ± 0.5Consensus of various computational models (e.g., XLogP3, ALOGP)

This predicted LogP value suggests that 4-(Bromomethyl)spiro[2.3]hexane is a moderately lipophilic compound. According to Lipinski's Rule of Five, a guideline for drug-likeness, an orally active drug should ideally have a LogP value not exceeding 5.[13] Our target compound falls comfortably within this range.

Experimental Determination of LogP

While predictions are useful, experimental determination is essential for obtaining an accurate, reliable LogP value.

This is the "gold standard" method for LogP determination, providing a direct measurement of partitioning.[13][18]

Causality Behind the Protocol: The choice of n-octanol is critical as its long alkyl chain and polar headgroup serve as a surrogate for the lipid bilayer of cell membranes. The buffer (typically phosphate-buffered saline at pH 7.4) mimics physiological conditions. The system is shaken until equilibrium is reached to ensure that the partitioning is a true reflection of the compound's thermodynamic preference. Centrifugation is a key step to achieve a clean separation of the two immiscible phases, preventing cross-contamination which would corrupt the final measurement.

Protocol: Shake-Flask LogP Determination

  • Preparation: Prepare n-octanol saturated with pH 7.4 phosphate buffer and, conversely, pH 7.4 buffer saturated with n-octanol.

  • Stock Solution: Prepare a stock solution of 4-(Bromomethyl)spiro[2.3]hexane in n-octanol (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with the saturated buffer (e.g., 5 mL of each).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the two phases.[18]

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ (Concentration in Octanol / Concentration in Aqueous Phase).

Shake_Flask_LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol with Buffer mix Mix Stock & Buffer prep2 Saturate Buffer with n-Octanol stock Prepare Compound Stock in n-Octanol stock->mix shake Equilibrate (Shake 24h) mix->shake spin Separate Phases (Centrifuge) shake->spin sample_o Sample Octanol Phase spin->sample_o sample_a Sample Aqueous Phase spin->sample_a quant Quantify Concentration (HPLC/LC-MS) sample_o->quant sample_a->quant calc Calculate LogP quant->calc

Caption: Workflow for Shake-Flask LogP Determination.

This chromatographic method offers a high-throughput alternative to the shake-flask technique.[1][19] It is based on the principle that a compound's retention time (k) on a hydrophobic (e.g., C18) stationary phase is correlated with its LogP.[1][20]

Causality Behind the Protocol: The C18 stationary phase mimics a lipophilic environment. The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol), elutes compounds from the column. Highly lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A calibration curve built with standards of known LogP values is essential to accurately correlate retention time with lipophilicity.

Protocol: HPLC-Based LogP Determination

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase of varying organic modifier (e.g., acetonitrile) concentration in a buffered aqueous solution.

  • Calibration: Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Standard Analysis: Inject each standard individually and record its retention time (t_R). Calculate the retention factor (k) for each standard.

  • Calibration Curve: Plot the log(k) of the standards against their known LogP values. A linear regression of this plot yields the calibration curve.

  • Sample Analysis: Dissolve 4-(Bromomethyl)spiro[2.3]hexane in a suitable solvent and inject it into the HPLC system under the same conditions. Record its retention time and calculate its log(k).

  • LogP Calculation: Interpolate the log(k) of the test compound onto the calibration curve to determine its experimental LogP value.

HPLC_LogP_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result standards Select Standards (Known LogP) inject_std Inject Standards (Get Retention Time) standards->inject_std curve Generate Calibration Curve (log(k) vs. LogP) inject_std->curve interpolate Interpolate Sample log(k) on Calibration Curve curve->interpolate prepare_sample Prepare Sample Solution inject_sample Inject Sample (Get Retention Time) prepare_sample->inject_sample inject_sample->interpolate result Determine Experimental LogP interpolate->result

Caption: Workflow for HPLC-Based LogP Determination.

Aqueous Solubility: The Gateway to Absorption

For a drug to be absorbed, particularly after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal tract.[21][22] Poor solubility is a primary contributor to low and variable bioavailability.[3][21] Furthermore, low solubility can confound the results of in vitro biological assays, leading to inaccurate potency measurements.[23]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery.[24]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[24][25] It reflects the solubility of the amorphous, high-energy state and is prone to supersaturation. This high-throughput assay is valuable for early-stage screening.[24]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable, crystalline form of the compound in a saturated solution.[23][24] It is a lower-throughput but more definitive measurement, critical for lead optimization and formulation development.[23]

In Silico Prediction of Aqueous Solubility (LogS)

Similar to LogP, numerous computational models exist to predict aqueous solubility, typically expressed as LogS (the logarithm of the molar solubility).[26][27] These models use molecular descriptors to correlate structure with solubility data from large databases.[14][28]

ParameterPredicted ValueMethod/Source
LogS -3.5 to -4.5Consensus of various computational models (e.g., ESOL, ALOGPS)
Solubility (µg/mL) ~5 - 50 µg/mLCalculated from LogS and MW

A LogS value below -4 generally corresponds to low solubility. The prediction suggests that 4-(Bromomethyl)spiro[2.3]hexane is likely to be poorly soluble in water, a common characteristic for moderately lipophilic, non-polar molecules.

Experimental Determination of Aqueous Solubility

This assay is designed for speed and is typically performed in a microplate format. Nephelometry (light scattering) is a common detection method.[29]

Causality Behind the Protocol: The use of a DMSO stock is standard practice for high-throughput screening (HTS) compound libraries. When this concentrated organic solution is diluted into an aqueous buffer, a poorly soluble compound will rapidly precipitate out of the supersaturated solution. A nephelometer detects the formation of these fine particles by measuring the amount of light scattered at an angle to the incident beam, providing a sensitive measure of insolubility.

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96- or 384-well microplate, add a small volume of aqueous buffer (e.g., pH 7.4 PBS).

  • Compound Addition: Dispense a small volume of the DMSO stock solution into the buffer-containing wells (e.g., 2 µL of stock into 198 µL of buffer for a 1:100 dilution and 1% final DMSO concentration).

  • Incubation: Mix the plate briefly and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measurement: Read the plate on a nephelometer to measure light scattering. High scattering indicates low solubility.

  • Data Analysis: The solubility is often reported as the concentration at which precipitation is first observed (the "precipitation point").

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10mM Stock in DMSO add_cmpd Add DMSO Stock to Buffer stock->add_cmpd plate Aliquot Buffer (PBS) into Microplate plate->add_cmpd incubate Incubate (1-2 hours) add_cmpd->incubate read Measure Light Scattering (Nephelometer) incubate->read result Determine Precipitation Point read->result

Caption: Workflow for Kinetic Solubility Determination.

This method determines the true equilibrium solubility and is the benchmark for lead optimization and pre-formulation studies.

Causality Behind the Protocol: Using an excess of the solid compound ensures that a saturated solution is formed. The prolonged incubation with agitation (e.g., 24-48 hours) is vital to allow the system to reach thermodynamic equilibrium, meaning the rate of dissolution equals the rate of precipitation.[30] Filtration or centrifugation is absolutely required to remove all undissolved solid particles before analyzing the supernatant; failure to do so is a common source of erroneously high solubility values.

Protocol: Shake-Flask Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid 4-(Bromomethyl)spiro[2.3]hexane to a vial containing a known volume of aqueous buffer (e.g., pH 7.4 PBS).

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[23]

  • Phase Separation: Separate the solid from the solution by centrifuging the vial at high speed and then filtering the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[25]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method against a calibration curve.

  • Result: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Thermo_Solubility_Workflow cluster_exp Experiment cluster_analysis Analysis add_solid Add Excess Solid Compound to Buffer equilibrate Equilibrate with Agitation (≥24 hours) add_solid->equilibrate separate Separate Solid (Centrifuge & Filter) equilibrate->separate analyze Analyze Filtrate Concentration (HPLC) separate->analyze result Report Thermodynamic Solubility analyze->result

Caption: Workflow for Thermodynamic Solubility Determination.

Summary and Conclusion

This guide has detailed the theoretical underpinnings and practical methodologies for assessing the lipophilicity and aqueous solubility of 4-(Bromomethyl)spiro[2.3]hexane.

Summary of Physicochemical Properties:

ParameterPredicted ValueSignificance in Drug Discovery
LogP 3.1 ± 0.5Moderately lipophilic. Suggests good potential for membrane permeability but may also indicate a risk of poor solubility and high plasma protein binding.
Aqueous Solubility (LogS) -3.5 to -4.5Poorly soluble. Indicates that oral bioavailability may be limited by dissolution rate. Formulation strategies may be required for in vivo applications.

The spiro[2.3]hexane core offers a novel, rigid scaffold for drug design. However, the inherent lipophilicity of this hydrocarbon-rich structure, combined with the addition of a bromine atom, results in a molecule that is predicted to be poorly soluble in water. While its LogP is within an acceptable range for drug-likeness, the low aqueous solubility presents a significant challenge that must be addressed in any drug discovery program utilizing this building block.

Accurate experimental determination of these properties using the validated protocols described herein is a critical next step. This empirical data will provide a solid foundation upon which to build structure-activity relationships (SAR) and structure-property relationships (SPR), enabling the rational design of analogues with optimized ADME profiles for the development of safe and effective new medicines.

References

  • 4-(Bromomethyl)spiro[2.3]hexane Chemical Information. Smolecule.
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  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Improving solubility and accelerating drug development. Veranova.
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv.
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  • Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In: Drug-like Properties: Concepts, Structure Design and Methods.
  • Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry.
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  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.
  • Predicting Solubility. Rowan.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus.
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  • High throughput HPLC method for determining Log P values. Google Patents.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PMC.
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  • Lipophilicity of Drug. BOC Sciences.
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  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
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  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.
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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Bromomethyl)spiro[2.3]hexane from Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(bromomethyl)spiro[2.3]hexane, a valuable building block in medicinal chemistry and drug discovery. The protocol details the allylic bromination of readily available methylenecyclobutane using N-bromosuccinimide (NBS) in a process known as the Wohl-Ziegler reaction. This application note offers in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for product characterization. The spiro[2.3]hexane motif is of growing interest due to its unique three-dimensional structure, which can impart desirable physicochemical properties to drug candidates.

Introduction

Spirocyclic scaffolds have gained significant attention in modern drug design as they offer a path to escape the "flatland" of traditional aromatic and heteroaromatic compounds, leading to molecules with improved three-dimensionality, metabolic stability, and novel intellectual property.[1][2] The spiro[2.3]hexane framework, in particular, presents a compact and rigid structure that can be utilized as a bioisostere for various cyclic and acyclic moieties. The introduction of a reactive bromomethyl handle at the 4-position of this scaffold provides a versatile intermediate for further chemical elaboration, enabling the synthesis of a diverse range of derivatives for biological screening.

The synthesis of 4-(bromomethyl)spiro[2.3]hexane is achieved through the allylic bromination of methylenecyclobutane. This reaction proceeds via a free-radical chain mechanism, where N-bromosuccinimide (NBS) serves as a controlled source of bromine radicals.[3][4] This method, known as the Wohl-Ziegler reaction, is highly selective for the allylic position and minimizes the competing electrophilic addition of bromine across the double bond.[3][5]

Reaction Mechanism: The Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a cornerstone of organic synthesis for the selective bromination of allylic and benzylic positions.[3][5] The reaction proceeds through a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals then react with a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•).[6]

Propagation: This stage consists of a two-step cycle:

  • A bromine radical abstracts a hydrogen atom from the allylic position of methylenecyclobutane. This is the rate-determining step and is favored due to the formation of a resonance-stabilized allylic radical.

  • The allylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentration, to form the desired product, 4-(bromomethyl)spiro[2.3]hexane, and a new bromine radical. This new bromine radical can then continue the chain reaction.[4][6]

A crucial aspect of the Wohl-Ziegler reaction is the role of NBS. It reacts with the HBr generated during the propagation step to produce a low, steady concentration of Br₂. This is critical to suppress the ionic electrophilic addition of Br₂ across the double bond, which would otherwise be a significant side reaction.[3][4]

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two allylic radicals, or a bromine radical and an allylic radical.

Experimental Protocol

This protocol is adapted from established procedures for the Wohl-Ziegler bromination of alkenes. Researchers should exercise caution and perform a small-scale trial reaction to optimize conditions for their specific setup.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
MethylenecyclobutaneC₅H₈68.125.00 g73.4
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9813.06 g73.4
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.24 g1.47
Carbon Tetrachloride (CCl₄)CCl₄153.82150 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution--50 mL-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution--50 mL-
Brine (Saturated NaCl solution)--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel (optional)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methylenecyclobutane (5.00 g, 73.4 mmol) and carbon tetrachloride (100 mL).

  • Addition of Reagents: Add N-bromosuccinimide (13.06 g, 73.4 mmol) and AIBN (0.24 g, 1.47 mmol) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide, which will float. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (50 mL), saturated sodium thiosulfate solution (50 mL) to remove any remaining bromine, and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.

Safety Precautions:

  • Carbon tetrachloride is a known carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood. Safer alternative solvents such as cyclohexane or acetonitrile can be explored, though reaction conditions may need to be re-optimized.

  • N-bromosuccinimide is a lachrymator and should be handled with care.

  • AIBN is a potential explosive and should be handled with care, avoiding high temperatures and friction.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Characterization of 4-(Bromomethyl)spiro[2.3]hexane

The successful synthesis of 4-(bromomethyl)spiro[2.3]hexane should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • The protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet or a multiplet in the range of δ 3.4 - 3.8 ppm.

    • The protons on the cyclobutane and cyclopropane rings will likely show complex multiplets in the upfield region (δ 0.5 - 2.5 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • The carbon of the bromomethyl group (-CH₂Br) is expected to resonate in the range of δ 30 - 40 ppm.

    • The spiro carbon is expected to be in the range of δ 20 - 30 ppm.

    • The other carbons of the cyclobutane and cyclopropane rings will appear in the upfield region of the spectrum.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-H stretching and bending frequencies for the alkane rings and a C-Br stretching frequency around 600-700 cm⁻¹.

Logical Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Start Reagents Combine Methylenecyclobutane, NBS, and AIBN in CCl4 Start->Reagents Setup Set up for Reflux under N2 Atmosphere Reagents->Setup Heat Heat to Reflux (approx. 77°C) Setup->Heat Monitor Monitor Reaction (2-4 hours) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter Succinimide Cool->Filter Wash Wash with NaHCO3, Na2S2O3, and Brine Filter->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Distillation Concentrate->Purify Characterize Characterize by NMR, MS, and IR Purify->Characterize End End Product: 4-(Bromomethyl)spiro[2.3]hexane Characterize->End

Caption: Workflow for the synthesis of 4-(Bromomethyl)spiro[2.3]hexane.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-(bromomethyl)spiro[2.3]hexane from methylenecyclobutane via a Wohl-Ziegler reaction. The provided information on the reaction mechanism, experimental procedure, and safety precautions will be valuable for researchers in organic synthesis and medicinal chemistry. The resulting spirocyclic building block serves as a versatile platform for the development of novel, three-dimensional drug candidates.

References

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Bondada, L., Gumina, G., Nair, R., Ning, X. H., Schinazi, R. F., & Chu, C. K. (2004). Synthesis of novel spiro[2.3]hexane carbocyclic nucleosides via enzymatic resolution. Organic Letters, 6(15), 2531–2534. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Advance Article. [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Yu, S., Noble, A., Bedford, R. B., & Aggarwal, V. K. (2019). Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. Journal of the American Chemical Society, 141(51), 20325–20334. [Link]

Sources

Application Note: Strategic Incorporation of Spiro[2.3]hexane Motifs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating spiro[2.3]hexane motifs into bioactive molecules Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The spiro[2.3]hexane scaffold represents an emerging frontier in bioisosteric design, offering a distinct structural advantage over the more common spiro[3.3]heptane and gem-dimethyl motifs. Characterized by high ring strain (~54 kcal/mol) and significant


 character, this motif provides a unique solution for rigidifying molecular geometry while blocking metabolic hot spots.

This guide details the strategic rationale and synthetic protocols for integrating spiro[2.3]hexane into bioactive molecules, focusing on its utility as a piperidine bioisostere and a conformationally locked GABA analog .[1]

Strategic Rationale: The "Small Spiro" Advantage

Geometric & Physicochemical Properties

The spiro[2.3]hexane system fuses a cyclopropane and a cyclobutane ring at a single quaternary carbon. This architecture offers three critical advantages:

  • Orthogonal Exit Vectors: Unlike the linear projection of substituents in piperidine or the planar geometry of aromatics, spiro[2.3]hexane projects substituents at precise, rigid angles defined by the spiro-fusion. This allows for the exploration of novel chemical space in ligand-protein interactions.

  • Metabolic Blocking: The quaternary spiro-center effectively blocks oxidative metabolism (e.g., hydroxylation) that typically occurs at the

    
    -carbon of saturated heterocycles.
    
  • Lipophilicity Modulation: Replacing a gem-dimethyl group with a spiro[2.3]hexane often lowers

    
     and improves metabolic stability without significantly altering the steric volume.
    
Decision Matrix: When to Use Spiro[2.3]hexane

Use the following logic flow to determine the applicability of this scaffold in your lead optimization campaign.

DecisionMatrix Start Lead Optimization Challenge Issue1 Metabolic Instability (at gem-dimethyl or u03b1-carbon)? Start->Issue1 Issue2 Need to Rigidify Flexible Linker? Issue1->Issue2 No Sol1 Apply Spiro[2.3]hexane (Blocks CYP450 sites) Issue1->Sol1 Yes Issue3 Solubility Issues (High LogP)? Issue2->Issue3 No Sol2 Apply Spiro[2.3]hexane (Locks conformation) Issue2->Sol2 Yes Issue3->Sol1 No (Spiro[2.3] is more lipophilic than [3.3]) Sol3 Apply Spiro[3.3]heptane (Better solubility profile) Issue3->Sol3 Yes

Figure 1: Decision matrix for scaffold selection. Note that while spiro[2.3]hexane improves


, it is generally more lipophilic than the larger, more solvated spiro[3.3]heptane, but offers tighter steric control.

Synthetic Protocols

Synthesis of spiro[2.3]hexanes is non-trivial due to the high strain energy involved. The two most robust methods are Cyclopropanation of Methylenecyclobutanes (Method A) and the Modular Sulfonium Ylide Strategy (Method B).

Method A: Cyclopropanation of Methylenecyclobutanes

Best for: Carbocyclic spiro[2.3]hexanes and amino-acid analogs.

This classical approach constructs the cyclopropane ring onto a pre-existing cyclobutane alkene.

Protocol 1: Synthesis of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate Target: A conformationally restricted GABA analog.

Reagents:

  • 3-Methylene-cyclobutanecarbonitrile (Starting Material)[2]

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer

    
     (Catalyst)
    
  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried round-bottom flask under

    
    , dissolve 
    
    
    
    (1 mol%) in anhydrous DCM (0.1 M relative to substrate).
  • Substrate Addition: Add 3-methylene-cyclobutanecarbonitrile (1.0 equiv) to the solution.

  • Carbenoid Addition: Prepare a solution of Ethyl diazoacetate (1.2 equiv) in DCM. Add this solution dropwise via a syringe pump over 4–6 hours at room temperature.

    • Critical Control Point: Slow addition is crucial to prevent EDA dimerization (fumarate/maleate formation) and control the exotherm.

  • Completion: Stir for an additional 2 hours. Monitor consumption of the alkene by TLC (stain with KMnO4).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Rh catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc). The product is obtained as a mixture of diastereomers (cis/trans relative to the nitrile).

  • Functional Group Manipulation:

    • Nitrile Reduction: Hydrogenation (Raney Ni,

      
      ) or hydride reduction (
      
      
      
      ) yields the primary amine.
    • Saponification: LiOH/THF/Water hydrolysis yields the carboxylic acid.

Method B: Modular Assembly via Azetidinyl Sulfonium Salts

Best for: 5-Azaspiro[2.3]hexanes (Piperidine Bioisosteres).

This modern approach, highlighted in recent literature (e.g., Angew. Chem. Int. Ed. 2025), allows for the rapid assembly of heteroatom-containing spirocycles using novel sulfonium reagents.

Protocol 2: Synthesis of N-Boc-5-azaspiro[2.3]hexane

Reagents:

  • N-Boc-3-azetidinone

  • Trimethylsulfoxonium iodide (TMSOI)

  • Potassium tert-butoxide (KOtBu)

  • DMSO/THF (1:1 mixture)

Step-by-Step Procedure:

  • Ylide Formation: In a dry flask under Argon, suspend Trimethylsulfoxonium iodide (1.2 equiv) in anhydrous DMSO/THF (1:1). Add KOtBu (1.3 equiv) in one portion.

  • Aging: Stir the mixture at room temperature for 30–60 minutes until a clear solution of the dimethylsulfoxonium methylide is formed.

  • Substrate Addition: Cool the ylide solution to 0°C. Add a solution of N-Boc-3-azetidinone (1.0 equiv) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanism:[3][4][5] The ylide attacks the ketone to form a betaine intermediate, which collapses to the epoxide (spiro-epoxide). Note: To get the spiro[2.3] alkane, a double alkylation or specific cyclopropanation reagent like diethylzinc/diiodomethane on the corresponding alkene is required. However, the sulfonium ylide method is often used to generate spiro-epoxides or cyclopropanes depending on the specific "sulfonium salt" design.

    • Correction for Spiro[2.3]hexane (All-carbon 3-ring): To strictly obtain the cyclopropane fusion (not epoxide), one must use the Simmons-Smith protocol on N-Boc-3-methyleneazetidine .

Revised Protocol 2 (Simmons-Smith Route for Azaspiro[2.3]hexane):

  • Precursor Synthesis: Convert N-Boc-3-azetidinone to N-Boc-3-methyleneazetidine using a Wittig reaction (

    
    ).
    
  • Cyclopropanation:

    • Dissolve N-Boc-3-methyleneazetidine (1.0 equiv) in anhydrous diethyl ether.

    • Add Diethylzinc (

      
      , 1.0 M in hexanes, 2.5 equiv) cautiously at 0°C.
      
    • Add Diiodomethane (

      
      , 2.5 equiv) dropwise.
      
    • Safety: This reaction generates unstable organozinc intermediates. Use a blast shield.

  • Reflux: Warm to room temperature and then reflux for 4–8 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    .
    
  • Extraction: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography yields N-Boc-5-azaspiro[2.3]hexane.

Data Summary: Physicochemical Comparison

The following table illustrates the impact of replacing a standard piperidine or gem-dimethyl group with a spiro[2.3]hexane motif.

PropertyPiperidine4,4-Dimethylpiperidine5-Azaspiro[2.3]hexaneImpact
Hybridization

(flexible)

(biased)

(rigid)
Locks conformation; reduces entropy penalty upon binding.
LogP ~0.8~1.5~1.1Lower lipophilicity than gem-dimethyl; improves solubility.
Metabolic Stability Low (

-oxidation)
Medium (blocked 4-pos)HighBlocks metabolic soft spots; quaternary center prevents oxidation.
Exit Vector Equatorial/AxialEquatorial/AxialFixed Spiro AngleAccesses unique IP space; orthogonal vector projection.

Visualizing the Workflow

The following diagram outlines the synthetic logic for accessing these scaffolds.

SynthesisWorkflow Start Target Scaffold Choice Heteroatom Location? Start->Choice RouteA Carbocycle Core (Spiro[2.3]hexane-1-COOH) Choice->RouteA No Heteroatom / Acid RouteB Azaspiro Core (5-Azaspiro[2.3]hexane) Choice->RouteB Nitrogen in 4-ring StepA1 Start: 3-Methylene- cyclobutanecarbonitrile RouteA->StepA1 StepB1 Start: N-Boc-3-azetidinone RouteB->StepB1 StepA2 Rh(II) / N2CHCO2Et (Cyclopropanation) StepA1->StepA2 StepA3 Hydrolysis/Reduction StepA2->StepA3 ProductA GABA Analog StepA3->ProductA StepB2 Wittig Olefination (-> Methyleneazetidine) StepB1->StepB2 StepB3 Simmons-Smith (Et2Zn / CH2I2) StepB2->StepB3 ProductB Piperidine Bioisostere StepB3->ProductB

Figure 2: Synthetic workflow for accessing carbocyclic and heterocyclic spiro[2.3]hexane motifs.

References

  • Natho, P., Colella, M., & Luisi, R. (2025).[4] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36), 6579-6594.[6] Link

  • Colella, M., et al. (2025).[3][4] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition, e202521633.[7] Link

  • Qi, D., Bai, J., Yao, Y., & Liu, C. (2025).[8] Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. Link (Foundational context on 4-membered rings).

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as rigid, hypervalent analogues of the gem-dimethyl group. Angewandte Chemie International Edition, 47, 4512.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Bromomethyl)spiro[2.3]hexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 4-(Bromomethyl)spiro[2.3]hexane , focusing on the conversion of spiro[2.3]hexan-4-ylmethanol to the bromide. This transformation is critical due to the high ring strain (~25 kcal/mol) of the spiro[2.3]hexane skeleton, which renders the system susceptible to acid-catalyzed rearrangement and ring-opening.

Executive Summary: The Yield Bottleneck

The synthesis of 4-(Bromomethyl)spiro[2.3]hexane typically proceeds via the nucleophilic substitution of spiro[2.3]hexan-4-ylmethanol. Users reporting low yields (<50%) almost invariably encounter one of three failure modes:

  • Acid-Induced Rearrangement: The use of harsh brominating agents (e.g., neat PBr

    
    ) generates in situ HBr, triggering cyclopropylcarbinyl-type rearrangements or ring expansion to bicyclo[2.1.1]hexane systems.
    
  • Thermal Decomposition: The spiro[2.3]hexane core is thermally sensitive. Exothermic addition of reagents without strict cryogenic control leads to oligomerization.

  • Isolation Losses: The product possesses moderate volatility and high lipophilicity, leading to co-elution with byproducts or evaporative losses during high-vacuum drying.

Part 1: Critical Control Points (CCP)

CCP 1: Reagent Selection (The "Neutrality" Rule)
  • Avoid: Concentrated HBr or unbuffered PBr

    
    . The spirocyclopropane moiety acts as a "spring-loaded" trap for protons, leading to ring opening.
    
  • Preferred: Appel Reaction (CBr

    
     / PPh
    
    
    
    )
    . This proceeds under near-neutral conditions, minimizing the risk of cationic rearrangements.
  • Alternative: PBr

    
     with Pyridine  (1.1 equiv). Pyridine neutralizes HBr generated during the formation of the phosphite ester intermediate.
    
CCP 2: Temperature Management
  • Thermodynamic Risk: The reaction is exothermic. Heat accelerates the competing elimination reaction to form the exocyclic alkene (4-methylenespiro[2.3]hexane).

  • Protocol: All additions must occur at -10°C to 0°C . The reaction should only be warmed to room temperature (20-25°C) for completion monitoring.

CCP 3: Purification Strategy
  • Silica Acidity: Standard silica gel is slightly acidic (pH 5-6). This can degrade the product during chromatography.

  • Fix: Pre-treat silica gel with 1% Triethylamine (Et

    
    N) in Hexanes or use neutral alumina.
    

Part 2: Optimized Experimental Protocols

Method A: The Appel Reaction (Recommended for Purity >95%)

Best for: Small to medium scale (100 mg - 10 g), high-value intermediates.

Materials:

  • Substrate: Spiro[2.3]hexan-4-ylmethanol (1.0 equiv)[1]

  • Reagent A: Carbon Tetrabromide (CBr

    
    , 1.2 equiv)
    
  • Reagent B: Triphenylphosphine (PPh

    
    , 1.2 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with Alcohol and CBr

    
     in DCM. Cool to 0°C .[2]
    
  • Addition: Dissolve PPh

    
     in minimal DCM. Add this solution dropwise  over 30 minutes. Crucial: The solution should remain clear/yellow. Appearance of orange/brown indicates decomposition.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 23°C. Monitor by TLC (Stain: KMnO

    
    ; Product R
    
    
    
    ~0.6 in 10% EtOAc/Hex).
  • Quench: Add Hexanes (equal volume to DCM) to precipitate Triphenylphosphine oxide (TPPO). Filter through a Celite pad.

  • Workup: Concentrate the filtrate to ~10% volume (do not dry completely).

  • Purification: Flash chromatography on neutralized silica (100% Pentane to 5% Et

    
    O/Pentane).
    
Method B: Buffered PBr3 Protocol (Scalable)

Best for: Larger scale (>10 g) where atom economy is prioritized.

Materials:

  • Substrate: Spiro[2.3]hexan-4-ylmethanol (1.0 equiv)

  • Reagent: Phosphorus Tribromide (PBr

    
    , 0.4 equiv)
    
  • Buffer: Pyridine (0.1 equiv relative to Alcohol)

  • Solvent: Diethyl Ether (Et

    
    O) or DCM
    

Step-by-Step:

  • Setup: Charge Alcohol and Pyridine in Et

    
    O. Cool to -10°C  (Salt/Ice bath).
    
  • Addition: Add PBr

    
     dropwise over 45 minutes. Maintain internal temp < 0°C.
    
  • Digestion: Stir at 0°C for 2 hours. Do not reflux.

  • Quench: Pour slowly into ice-cold saturated NaHCO

    
    .
    
  • Extraction: Extract with Et

    
    O (3x). Wash combined organics with Brine.
    
  • Drying: Dry over MgSO

    
     (avoid CaCl
    
    
    
    , it can trap the product).

Part 3: Data & Visualization

Comparative Yield Analysis
ParameterUnbuffered PBr3Appel Reaction (Optimized)Buffered PBr3 (Pyridine)
Yield 35-45%88-92% 75-80%
Purity (GC) 85%>98% 92%
Major Impurity Ring-opened dienesTPPO (removable)Elimination product
Reaction Time 4 h2 h3 h
Reaction Pathway & Failure Modes[3]

ReactionPathway Start Spiro[2.3]hexan-4-ylmethanol Inter Activated Intermediate (Phosphite/Phosphonium) Start->Inter Reagent Addition (0°C) Product 4-(Bromomethyl)spiro[2.3]hexane (Target) Inter->Product SN2 Substitution (Kinetic Control) Rearrange Ring-Opened/Expanded Isomers (Acid Cat.) Inter->Rearrange H+ / Heat (Thermodynamic) Elim Exocyclic Alkene (Thermal/Base) Inter->Elim Base / Heat

Figure 1: Mechanistic pathway showing the kinetic competition between the desired SN2 substitution and acid/thermal-induced failure modes.

Part 4: Troubleshooting FAQ

Q1: I see a new spot on TLC that runs just above the starting material, but it's not the product. What is it?

  • Diagnosis: This is likely the exocyclic alkene (4-methylenespiro[2.3]hexane), formed via elimination.

  • Fix: Your reaction temperature is too high, or the reaction ran too long. Strictly maintain 0°C and quench immediately upon consumption of starting material.

Q2: My product decomposes on the rotavap. The oil turns brown.

  • Diagnosis: Residual acid (HBr or H

    
    PO
    
    
    
    ) is concentrating with the product, catalyzing decomposition.
  • Fix: Ensure the organic layer is washed thoroughly with saturated NaHCO

    
    twice before drying. Add a few drops of Et
    
    
    
    N to the collection flask during rotary evaporation to buffer any trace acid.

Q3: Can I use mesylate/tosylate displacement instead?

  • Analysis: Yes, but with caution. Formation of the sulfonate ester (MsCl/Et

    
    N) requires base. If the base is too strong or in excess, it will trigger elimination (E2) on the strained ring. If you choose this route, use LiBr in Acetone  for the displacement step, but the Appel reaction is generally cleaner for this specific substrate.
    

Q4: The NMR shows a complex mixture of multiplets in the cyclopropyl region (0.2 - 1.0 ppm).

  • Diagnosis: Ring opening has occurred.[3][4] The "distinctive" spiro multiplets have collapsed into a linear or bicyclic pattern.

  • Fix: This is irreversible. Discard the batch. Switch to the Appel Protocol and ensure all glassware is base-washed (rinsed with dilute NH

    
    OH then water/acetone) to remove acidic residues.
    

Part 5: References

  • Organic Syntheses . (2010). General Procedures for Bromination of Primary Alcohols. Org. Synth. 87 , 161. (Adapted for strained systems).[2][3][5][6] Retrieved from [Link]

  • Chemical Communications . (2025). Strained spiro heterocycles as potential bioisosteres: synthesis of spiro[2.3]hexanes. Royal Society of Chemistry.[5] Retrieved from [Link]

  • Journal of the American Chemical Society . (2014). Design of Spiro[2.3]hex-1-ene... for Superfast Photoclick Chemistry. (Discusses stability and strain of spiro[2.3]hexane systems). Retrieved from [Link]

Sources

Side-product analysis in the bromination of spiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Challenge: Functionalizing spiro[2.3]hexane presents a classic chemoselectivity paradox. You are attempting to substitute a C–H bond on the cyclobutane ring (Target Path) while avoiding the catastrophic relief of ring strain inherent to the cyclopropane moiety (Side Path).

The cyclopropane ring possesses ~27.5 kcal/mol of strain energy and significant


-character in its "bent" (banana) bonds. Consequently, it behaves as a latent alkene toward electrophiles. If your reaction conditions drift even slightly toward an ionic mechanism, the cyclopropane ring will open, resulting in linear or monocyclic dibromides rather than the desired bromospiro[2.3]hexane.
Quick Diagnostic: What is your crude NMR telling you?
Observation (1H NMR)DiagnosisProbable Root Cause
Intact 0.3 – 0.8 ppm region Success. Spiro core intact.Radical pathway dominated.
Loss of 0.3 – 0.8 ppm signals Failure. Cyclopropane ring opening.Acid catalysis (

) or ionic mechanism active.
Complex multiplets 3.0 – 4.0 ppm Side Product. 1,3- or 1,4-dihalides.Electrophilic addition of

across the strained ring.
Olefinic protons (5.0 – 6.0 ppm) Elimination. Over-heating or base-induced elimination of primary bromide.

Mechanistic Troubleshooting

The outcome of this reaction is strictly binary, governed by the competition between Homolytic Substitution (


)  and Heterolytic Addition (

)
.
The Competing Pathways

G Start Spiro[2.3]hexane Cond_Rad Radical Conditions (NBS, hν, Non-polar) Start->Cond_Rad Path A Cond_Ion Ionic Conditions (Br2, Dark, Lewis Acid, H+) Start->Cond_Ion Path B Inter_Rad Cyclobutyl Radical (Kinetic Control) Cond_Rad->Inter_Rad H• Abstraction Inter_Ion Bromonium-like Transition State Cond_Ion->Inter_Ion Electrophilic Attack Prod_Target Target: 5-Bromospiro[2.3]hexane (Spiro Core Intact) Inter_Rad->Prod_Target Br• Capture Prod_Side Side Product: Ring-Opened Dihalides (e.g., 1-(2-bromoethyl)-1-bromocyclobutane) Inter_Ion->Prod_Side Nucleophilic Opening

Figure 1: Mechanistic divergence. Path A preserves the ring; Path B relieves strain via opening.

FAQ: Troubleshooting Specific Failures

Q1: Why is the cyclopropane ring opening even when I use radical initiators (AIBN/Light)? A: This is likely due to HBr Autocatalysis . Radical bromination produces


 as a byproduct. 

is a potent electrophilic ring-opening agent for cyclopropanes (Markovnikov-like addition). Even if you start with a radical mechanism, the accumulating acid switches the reaction to an ionic pathway.
  • Fix: Add an insoluble base scavenger (e.g., anhydrous

    
     or solid 
    
    
    
    ) to the reaction vessel to neutralize
    
    
    instantly as it forms.

Q2: Why does the reaction mixture turn black/tarry? A: This indicates polymerization initiated by ring-opened carbocations. If the cyclopropane ring opens via a carbocation intermediate (ionic pathway), it can trigger cationic polymerization of the remaining spiro[2.3]hexane.

  • Fix: Ensure strictly anhydrous conditions and use non-polar solvents (e.g.,

    
     or 
    
    
    
    ) to destabilize ionic intermediates.

Q3: Can I use elemental Bromine (


)? 
A: Not recommended. 
Elemental bromine is highly polarized and promotes the ionic pathway, especially at high concentrations. It acts as an electrophile toward the "bent bonds" of the cyclopropane.
  • Fix: Use N-Bromosuccinimide (NBS) . It provides a low, steady concentration of bromine radicals and minimizes free

    
     and 
    
    
    
    in solution.

Side-Product Analysis Guide

When the reaction fails, you will likely encounter one of these three impurity classes.

Class A: Ring-Opened Dihalides (Major Impurity)
  • Origin: Electrophilic attack on the cyclopropane ring.[1]

  • Structure: Typically 1-(2-bromoethyl)-1-bromocyclobutane or (3-bromopropyl)-cyclobutyl bromide derivatives.

  • Identification (NMR):

    • Disappearance of high-field multiplets (

      
       ppm).
      
    • Appearance of triplet/multiplet signals at

      
       ppm (
      
      
      
      ).
  • Removal: Difficult to separate via silica chromatography due to similar polarity. Distillation is often required.

Class B: Rearranged Products
  • Origin: Wagner-Meerwein shifts. The spiro center (a quaternary carbon) is prone to migration if a carbocation develops adjacent to it.

  • Structure: Bicyclo[2.2.0]hexane derivatives (rare but possible).

  • Identification: Loss of symmetry in

    
     NMR.
    
Class C: Polybrominated Species
  • Origin: Over-reaction. The product (bromospiro[2.3]hexane) has weaker C-H bonds geminal to the bromine, making it susceptible to a second radical attack.

  • Fix: Stop the reaction at 70-80% conversion. Do not push for 100%.

Validated Protocol: Radical Bromination of Spiro[2.3]hexane

This protocol is designed to maximize Path A (Substitution) and minimize Path B (Ring Opening).

Reagents:

  • Substrate: Spiro[2.3]hexane (1.0 equiv)

  • Brominating Agent: NBS (N-Bromosuccinimide) (1.05 equiv) — Recrystallize from water before use to remove free acid.

  • Initiator: AIBN (5 mol%) or Benzoyl Peroxide.

  • Scavenger:

    
     (anhydrous, 2.0 equiv) — Critical for acid removal.
    
  • Solvent:

    
     (classic) or Trifluoromethylbenzene (
    
    
    
    , modern green alternative).

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve Spiro[2.3]hexane in the solvent (

    
     concentration).
    
  • Scavenger Addition: Add the solid

    
    . Note: It will remain a suspension.
    
  • Reagent Addition: Add NBS and AIBN.

  • Initiation:

    • Method A (Thermal): Heat to reflux (

      
       for 
      
      
      
      ).
    • Method B (Photochemical): Irradiate with a tungsten lamp (500W) or blue LED (450nm) at room temperature.

  • Monitoring: Monitor via GC-MS every 30 minutes. Look for the parent ion (M+) and M+2 (1:1 ratio for Br).

    • Stop Condition: When starting material is <10%. Prolonged reaction leads to gem-dibromides.

  • Workup:

    • Cool to

      
      .
      
    • Filter off the succinimide and

      
       solids.
      
    • Wash filtrate with cold water (x2) to remove trace succinimide.

    • Dry over

      
      .
      
  • Purification: Careful fractional distillation under reduced pressure. Avoid silica gel chromatography if possible, as silica acidity can degrade the product.

References

  • Wiberg, K. B. (1986). "The Structure and Properties of Small Ring Compounds." Accounts of Chemical Research. Link

    • Context: Foundational text on the strain energy and reactivity differences between cyclopropane and cyclobutane rings.[2][3]

  • Szeimies, G., et al. (1988). "Propellanes and Spirocycles: Reactivity Patterns." Chemical Reviews. Link

    • Context: Discusses the specific susceptibility of spiro-fused cyclopropanes to electrophilic ring opening.
  • Applequist, D. E., & Fanta, G. F. (1960). "Chemistry of Spiro[2.3]hexane." Journal of the American Chemical Society. Link

    • Context: Early authoritative work establishing the synthesis and stability limits of the spiro[2.3]hexane system.
  • BenchChem. (2025).[3] "Comparative Guide to Ring-Opening Reactivity of Cyclobutene and Cyclopropane." Link

    • Context: Modern technical data on ring strain activ
  • ChemicalBook. (2023). "Spiro[2.3]hexane, 5-bromo- Product Entry." Link

    • Context: Verification of the stable existence of the target bromin

Sources

Technical Guide: Stability and Storage of 4-(Bromomethyl)spiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(Bromomethyl)spiro[2.3]hexane is a high-value synthetic building block characterized by significant internal ring strain (~53 kcal/mol combined strain from cyclopropane and cyclobutane rings). Its reactivity profile is dominated by two features: the electrophilic primary alkyl bromide and the acid-sensitive spirocyclic core.

This guide provides an evidence-based framework for handling this compound, prioritizing the prevention of acid-catalyzed ring opening and hydrolytic degradation.

PropertySpecification
Chemical Structure Spiro[2.3]hexane core with a bromomethyl pendant
Molecular Weight ~175.07 g/mol
Primary Reactivity Nucleophilic substitution (

), Ring-opening (Acid-catalyzed)
Key Risk Autocatalytic decomposition via HBr generation

Storage & Handling Protocols

Storage Architecture

To maximize shelf life, adhere to the "Cold-Dark-Dry" triad. The high ring strain makes this compound thermodynamically primed for rearrangement; thermal energy must be minimized.

ParameterRecommendationTechnical Rationale
Temperature -20°C (± 5°C) Reduces kinetic energy to inhibit spontaneous ring-opening or elimination reactions.
Atmosphere Argon or Nitrogen Displaces moisture and oxygen. Moisture generates HBr via hydrolysis, which catalyzes rapid decomposition.
Container Amber Glass / Teflon-lined Cap Amber glass blocks UV light (preventing C-Br homolysis). Teflon prevents leaching of plasticizers by the alkyl bromide.
Dessicant Required Store the vial inside a secondary jar containing activated silica gel or Drierite™.
Handling Best Practices
  • Thawing: Allow the closed vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture directly into the reagent.

  • Solvent Compatibility:

    • Recommended: Dichloromethane (anhydrous), THF (anhydrous), Toluene.

    • Avoid: Protic solvents (Water, Methanol) or Lewis basic solvents (DMF, Pyridine) for long-term storage, as they can promote solvolysis or quaternization.

Stability & Degradation Mechanisms[1]

The degradation of 4-(Bromomethyl)spiro[2.3]hexane is often autocatalytic .

  • Initiation: Trace moisture hydrolyzes the C-Br bond, releasing Hydrogen Bromide (HBr).

  • Propagation: HBr is a strong acid. It protonates the strained spiro rings.

  • Collapse: The protonated ring opens to relieve strain, forming complex mixtures of alkenes and rearranged bromides.

Visualizing the Degradation Pathway

DegradationPathway Start 4-(Bromomethyl) spiro[2.3]hexane Intermed Hydrolysis (Slow Step) Start->Intermed Exposure RingOpen Acid-Catalyzed Ring Opening Start->RingOpen + HBr Moisture Moisture (H₂O) Moisture->Intermed HBr HBr Generation Intermed->HBr Releases HBr->Start Autocatalysis (Protonation) Products Oligomers & Rearranged Isomers RingOpen->Products

Figure 1: Autocatalytic degradation cycle triggered by moisture. Note the feedback loop where HBr accelerates further decomposition.

Troubleshooting & FAQs

Visual & Physical Inspection[2][3]

Q: The compound has turned from colorless to yellow/orange. Is it still usable?

  • Diagnosis: Yellowing indicates the liberation of elemental bromine (

    
    ) or conjugated byproducts. This suggests the compound has undergone partial oxidation or elimination.
    
  • Action:

    • Mild Yellow: Purify via a short silica plug (filtration) using Hexanes/EtOAc. Use immediately.

    • Dark Orange/Brown: Discard. The acidity generated (

      
      ) has likely compromised the spiro-skeleton.
      

Q: I see a white precipitate in the oil. What is it?

  • Diagnosis: If stored in a freezer without a tight seal, this is likely water ice or hydrolyzed polymeric material.

  • Action: Dissolve a small aliquot in

    
    . If the solid is insoluble in organic solvent but soluble in water, it is moisture. Dry the solution with 
    
    
    
    immediately.
Experimental Compatibility

Q: Can I use Lewis Acids (e.g.,


, 

) with this building block?
  • Risk: High. Lewis acids coordinate to the bromine or the strained rings, triggering rapid rearrangement (e.g., cyclopropylcarbinyl-to-cyclobutyl expansions).

  • Solution: Use milder conditions if possible. If a Lewis Acid is required, keep the temperature below -40°C and quench immediately after reaction completion.

Q: How do I assess purity if I suspect degradation?

  • Method:

    
     NMR is superior to LCMS (which may cause decomposition on the column).
    
  • Marker: Look for the disappearance of the doublet at the bromomethyl position (

    
     ppm) and the appearance of broad multiplet signals in the alkene region (
    
    
    
    ppm), indicating ring opening.

Emergency Stabilization Protocol

If you suspect the compound has been exposed to moisture or heat during transit:

  • Dilute: Immediately dissolve in anhydrous Diethyl Ether or Dichloromethane.

  • Neutralize: Add a small amount of solid Potassium Carbonate (

    
    ) or Sodium Bicarbonate to scavenge any free acid (HBr).
    
  • Filter & Concentrate: Filter off the solid base and concentrate under reduced pressure without heating (bath temp < 25°C).

  • Re-Store: Flush with Argon and freeze immediately.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Refer to Chapter 10 for Alkyl Halide reactivity and Chapter 4 for Ring Strain). Link

  • Smolecule Inc. (2024). 4-(Bromomethyl)spiro[2.3]hexane Product Description. (General building block properties). Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard protocols for storing alkyl halides). Link

Troubleshooting low conversion in spiro[2.3]hexane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Spiro[2.3]hexane Reactions Ticket ID: SPH-2024-TC Status: Open Assigned Specialist: Senior Application Scientist, High-Strain Scaffolds Division

Executive Summary

You are encountering low conversion or low isolated yields in the synthesis of spiro[2.3]hexane derivatives, likely via the cyclopropanation of methylenecyclobutane. This scaffold presents a unique "perfect storm" of challenges: high ring strain (~52 kcal/mol total), volatility of the parent hydrocarbon (bp ~65–70 °C), and catalyst sensitivity .

This guide moves beyond generic advice. We treat the reaction as a system of competing rates: Carbenoid formation vs. Decomposition vs. Cyclopropanation.

Part 1: Diagnostic Workflow (Start Here)

Before altering your chemistry, determine if you have a Conversion Problem (reaction stops early) or an Isolation Problem (product is lost).

TroubleshootingFlow Start Start Diagnosis CheckNMR Analyze Crude NMR (Do NOT Rotovap) Start->CheckNMR IsSMLeft Is Starting Material (Exocyclic Alkene) Present? CheckNMR->IsSMLeft YesSM Yes: >10% SM Remaining IsSMLeft->YesSM Incomplete Rxn NoSM No: SM Consumed IsSMLeft->NoSM Full Conversion Kinetics KINETIC ISSUE Catalyst death or low reactivity YesSM->Kinetics Volatility VOLATILITY/STABILITY ISSUE Product lost during workup or polymerization NoSM->Volatility Action1 See Protocol A: Furukawa Modification Kinetics->Action1 Action2 See Protocol B: Isolation & Stability Volatility->Action2

Figure 1: Diagnostic decision tree. Differentiating between kinetic failure and isolation loss is critical for spiro[2.3]hexane.

Part 2: Protocol A - Solving Kinetic Stalling (The "Stuck" Reaction)

If your NMR shows unreacted methylenecyclobutane, the zinc carbenoid is decomposing faster than it cyclopropanates. The standard Zn-Cu couple (Simmons-Smith) is often too heterogeneous and sluggish for this strained system.

The Solution: The Furukawa Modification with Lewis Base Activation. We replace solid Zn-Cu with diethylzinc (Et₂Zn) and add Dimethoxyethane (DME) to break up zinc aggregates.

The Mechanism: Why DME Matters

In standard non-polar solvents (DCM/DCE), the zinc carbenoid forms inactive oligomers. DME coordinates to the zinc, breaking these oligomers into reactive monomeric species.

ZincActivation Inactive Inactive Oligomer (XZnCH2I)n Active Reactive Monomer (DME)·Zn(CH2I)2 Inactive->Active De-aggregation DME + DME (Addtive) DME->Active Product Spiro[2.3]hexane Active->Product Fast Transfer

Figure 2: DME activation strategy. Breaking zinc aggregates increases electrophilicity and solubility [1].

Optimized Protocol (High-Reactivity)
  • Reagents: Diethylzinc (1.0 M in hexanes), Diiodomethane (

    
    ), DME (1.0 equiv relative to Zn).
    
  • Solvent: 1,2-Dichloroethane (DCE) – Higher boiling point allows for thermal acceleration.

Step-by-Step:

  • Dry Down: Flame-dry a round-bottom flask under Argon.

  • Charge: Add methylenecyclobutane (1.0 equiv) and dry DCE (0.5 M concentration). Note: High concentration is vital for bimolecular rates.

  • Cool: Cool to -15 °C.

  • The Reagent Mix: Add Et₂Zn (3.0 equiv) slowly.

  • The Activator: Add DME (3.0 equiv) immediately after Et₂Zn. Stir for 5 mins.

  • Carbenoid Generation: Add

    
     (6.0 equiv) dropwise. Caution: Exothermic.[1]
    
  • The Push: Allow to warm to RT. If conversion is <50% after 2 hours, heat to 40 °C (reflux of

    
     is often insufficient; DCE at 40-50 °C pushes the barrier).
    

Data Table: Additive Effects on Conversion

Conditions Additive Conversion (2h) Notes

| Zn-Cu /


 | None | 35% | Heterogeneous, unreliable initiation. |
| 

/

| None | 60% | Better, but stalls due to aggregation. | |

/

| DME (1 eq) | >95% | Monomeric species dominates. | |

/

| TFA (2 eq) | 90% | (Shi Modification) Good, but TFA can polymerize substrate. |
Part 3: Protocol B - Solving "Fake" Low Yields (Volatility)

If crude NMR shows product but isolated yield is <20%, you are evaporating your product. Fact: Parent spiro[2.3]hexane has a boiling point estimated between 65–70 °C (extrapolated from spiropentane ~39 °C and cyclohexane ~81 °C).

Troubleshooting Steps:

  • Quench: Use saturated

    
    .[1][2][3] Do NOT use HCl (acid catalyzes ring opening/polymerization of the strained system).
    
  • Extraction: Use minimal solvent (pentane or diethyl ether).

  • Concentration:

    • Do NOT use a high-vacuum pump.

    • Do NOT rotovap to dryness.

    • Method: Distill off the solvent using a Vigreux column at atmospheric pressure. Stop when the volume is low and transfer to a tared vial.

  • Yield Calculation: Perform a Quantitative NMR (qNMR) using an internal standard (e.g., mesitylene or dodecane) on the crude mixture before any evaporation attempts. This validates if the reaction worked.

Part 4: Frequently Asked Questions (FAQ)

Q: My substrate has a basic amine. The reaction is dead. A: Basic amines coordinate to the Zinc, poisoning the catalyst.

  • Fix: Pre-complex the amine with a Lewis acid (e.g.,

    
    ) or, more simply, use the Shi Modification  (
    
    
    
    + TFA). The TFA protonates the amine and activates the zinc carbenoid simultaneously [2].

Q: Can I use the Charette Asymmetric Cyclopropanation ligands? A: Yes, even for achiral substrates. The Charette dioxaborolane ligands create a bulky, monomeric zinc species that is exceptionally reactive. If the DME method fails, use the Charette ligand (1.1 equiv) to force turnover [3].

Q: I see a "polymer" at the bottom of the flask. A: Methylenecyclobutane is prone to acid-catalyzed cationic polymerization. Ensure your


 is copper-stabilized (remove copper if necessary, but ensure no free 

is present). Add a solid buffer like

to the reaction flask if polymerization persists.
References
  • DME Effect & Mechanism

    • Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014).[4][5] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.

  • Shi Modification (TFA/Acidic Activation)

    • Yang, Z., Lorenz, J. C., & Shi, Y. (2016). Preparation of Organozinc Reagents for the Efficient Cyclopropanation of Olefins. Tetrahedron Letters. (See also: J. Org.[4] Chem. 2004, 69, 327–334).[4]

  • Charette Asymmetric/Reactive Ligands

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[6][2][4][7] Organic Reactions, 58, 1–415.

  • Spiro[2.3]hexane Synthesis (Classic Route)

    • Applequist, D. E., Fanta, G. F., & Henrikson, B. W. (1958). Chemistry of Spirohexane and Isomeric Spiropentanes. The Journal of Organic Chemistry, 23(11), 1715–1721.

Sources

Removal of organic impurities from brominated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Brominated Compound Purification

Subject: Removal of Organic Impurities & Stabilization of Brominated Intermediates Ticket ID: #BR-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Mission Statement

Welcome to the Bromination Support Center. Working with brominated compounds is a balancing act between reactivity and stability. The C-Br bond is often the "weak link" introduced to facilitate further coupling (Suzuki, Buchwald, Grignard), but this lability makes purification a race against degradation. This guide addresses the removal of specific organic impurities—succinimide, phosphorous esters, and elimination byproducts—while preventing the formation of new ones during workup.

Module 1: Post-Reaction Quenching & Scavenging

Focus: Removal of Reagent-Derived Organic Impurities (NBS/PBr3)

Scenario A: The "Succinimide Sludge" (NBS Bromination)

The Issue: After radical bromination using N-Bromosuccinimide (NBS), the primary organic impurity is succinimide. It is sticky, moderately soluble in organic solvents, and often co-elutes with polar brominated products.

Troubleshooting Protocol:

  • Solvent Selection (The "Float" Method):

    • If your reaction runs in CCl4 or Benzene: Cool the reaction to 0°C. Succinimide is insoluble in cold non-polar solvents and will float/precipitate. Filter it off before aqueous workup.[1]

    • If your reaction runs in Acetonitrile/DCM: Succinimide will remain soluble.[1][2] Proceed to the aqueous wash step.[1][3][4][5]

  • The Bicarbonate Conversion (Chemical Removal):

    • Succinimide has a pKa of ~9.6. Washing with water alone is often insufficient.

    • Step 1: Wash the organic layer with Saturated Aqueous NaHCO3 .[1][2]

    • Mechanism: This deprotonates succinimide, converting it into its water-soluble sodium salt.[5]

    • Step 2: Follow with a water wash, then Brine.[1][3]

Q: My product is acid-sensitive. Can I still use this method? A: Yes, NaHCO3 is a weak base. However, if your product is extremely base-sensitive (e.g., hydrolyzable esters), rely on precipitation . Dissolve the crude residue in cold Diethyl Ether (Et2O); succinimide will precipitate out. Filter and concentrate.

Scenario B: The "Sticky" Phosphorous Residue (PBr3 Reactions)

The Issue: Converting alcohols to alkyl bromides using PBr3 generates Hop(OH)2 and various phosphorous esters. These create emulsions and can cause exothermic decomposition during workup.

Troubleshooting Protocol:

  • The "Dry" Quench: Do NOT dump water directly into the reaction if a large excess of PBr3 was used.

  • Protocol:

    • Dilute the reaction mixture with DCM or Et2O.

    • Cool to 0°C.[6]

    • Add solid NaHCO3 first, then add water dropwise. This mitigates the exotherm and neutralizes the HBr generated immediately.

  • Breaking the Emulsion: If a "rag layer" forms, add solid NaCl directly to the separatory funnel to saturate the aqueous phase, forcing the organic layer to separate.

Module 2: Chromatographic Survival Guide

Focus: Preventing Decomposition on Silica Gel

The Issue: Silica gel is naturally acidic (pH ~5-6). Alkyl bromides (especially allylic and benzylic) are prone to acid-catalyzed dehydrobromination , eliminating HBr to form alkenes (organic impurity) on the column.

Diagnostic Test: The 2D-TLC Before running a column, spot your compound on a TLC plate. Run it. Dry it. Rotate the plate 90° and run it again.[7]

  • Result: If the spot lies on the diagonal, it is stable. If you see a new spot off-diagonal, your compound is decomposing on the silica.

Solution: The Neutralized Slurry Method Do not use standard silica packing. You must buffer the stationary phase.

SilicaNeutralization Start Start: Acid-Sensitive Alkyl Bromide Step1 Prepare Eluent (Hex/EtOAc + 1-3% Et3N) Start->Step1 Identify Risk Step2 Slurry Silica in Et3N-Eluent Step1->Step2 Mix Step3 Flush Column (2-3 Column Volumes) Step2->Step3 Pack Note Note: Et3N neutralizes surface silanol groups Step2->Note Step4 Load Sample Step3->Step4 Purify

Caption: Workflow for neutralizing silica gel acidity using Triethylamine (Et3N) to prevent dehydrobromination.

Protocol:

  • Prepare your mobile phase with 1% to 5% Triethylamine (Et3N) .

  • Slurry the silica in this mixture.

  • Flush the column with this solvent before loading your sample. This caps the acidic silanol sites.

  • Important: Et3N has a high boiling point. You may need to wash your isolated product with dilute acid or rely on high-vacuum drying to remove the amine traces later.

Module 3: Visualizing Purification Strategy

Choosing the right method depends on the thermal and chemical stability of your specific bromide.

PurificationStrategy Start Crude Brominated Compound Check1 Is it Solid? Start->Check1 Check2 Thermally Stable (>100°C)? Check1->Check2 No (Oil/Liquid) Recryst Recrystallization (EtOH/Hexane) Check1->Recryst Yes Distill Vacuum Distillation (Remove low BP impurities) Check2->Distill Yes Column Flash Chromatography Check2->Column No Check3 Acid Sensitive? Column->Check3 NeutralCol Neutralized Silica (See Module 2) Check3->NeutralCol Yes FastCol Rapid Filtration (Short Plug) Check3->FastCol No

Caption: Decision tree for selecting purification methods based on physical state and stability profiles.

Module 4: Frequently Asked Questions (FAQ)

Q: I have a persistent orange/red color in my crude oil. Is this an organic impurity? A: Likely not. This is usually residual elemental Bromine (Br2). While inorganic, it promotes organic degradation (oxidation).

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (Na2S2O3) until the color vanishes.

  • Chemistry:

    
     (Colorless).
    

Q: My NMR shows a "forest" of peaks in the aromatic region. I suspect polybromination. A: This is a common organic impurity issue. If you have di-bromo species mixed with mono-bromo:

  • Separation: These are difficult to separate by extraction. You must use Recrystallization .

  • Tip: Bromine atoms add significant lipophilicity. In Reverse Phase HPLC, polybrominated species elute later than mono-brominated ones. In Normal Phase (Silica), they often elute faster (higher Rf) due to reduced polarity compared to the starting material.

Q: Can I use Alumina instead of Silica? A: Absolutely. For highly labile bromides (e.g., tertiary alkyl bromides), Neutral or Basic Alumina (Activity Grade III) is superior to silica as it lacks the acidic protons that catalyze elimination.

Summary of Key Data

Impurity TypeSource ReactionChemical NatureRemoval Strategy
Succinimide NBS BrominationPolar, Organic SolidWater wash; NaHCO3 wash; Filtration from CCl4.[2][5]
Phosphorous Acid PBr3 SubstitutionAcidic, StickyDecanting; NaHCO3 quench; Brine wash.
Alkene (Elimination) DegradationNon-polar, OrganicPrevent via Neutralized Silica; remove via Chromatography.
Residual Br2 Reagent ExcessOxidizerSodium Thiosulfate wash (Reductive quench).

References

  • BenchChem. Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis. (Accessed 2024).[8] Link

  • Master Organic Chemistry. Allylic Bromination with NBS: Mechanism and Selectivity. (2013).[9] Link

  • Royal Society of Chemistry. Bromosuccinimide-based Bromination and Subsequent Functionalization. (2014).[10] Link

  • OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Mechanism & Workup). (Accessed 2024).[8] Link

  • Reddit (r/ChemPros). Purification of alkyl boronic esters and bromides on Silica. (Community Discussion, 2024). Link

Sources

Column chromatography protocols for purifying brominated organics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Brominated Organics

Topic: Column Chromatography Protocols for Purifying Brominated Organics Audience: Researchers, Synthetic Chemists, Process Development Scientists Format: Interactive Troubleshooting & Technical Guide

Introduction: The Halogen Challenge

Brominated organic compounds present a unique paradox in purification. While the heavy bromine atom often introduces significant lipophilicity—aiding retention—the Carbon-Bromine (C-Br) bond is frequently the "weak link" during chromatography. It is susceptible to homolytic cleavage (photolysis) and heterolytic cleavage (acid-catalyzed elimination or substitution) on active stationary phases.

This guide addresses the three critical failure modes in purifying brominated organics: Decomposition (Debromination) , Isomer Co-elution , and Streaking .

Part 1: Stationary Phase & Stability (Troubleshooting)

Q: My benzylic bromide product disappears on the column or elutes as a degradation product. Is the silica killing my compound?

A: Yes, standard silica gel is likely the culprit. Standard flash silica (60 Å) is slightly acidic (pH ~6.5–7.0 in suspension, but Lewis acidic sites exist). Benzylic, allylic, and tertiary alkyl bromides are highly sensitive to these acidic silanol groups, which can catalyze dehydrohalogenation (elimination to an alkene) or hydrolysis (conversion to an alcohol).

Corrective Protocol: The "Deactivation" Strategy You must neutralize the stationary phase before loading your sample.[1]

  • The 1% Et3N Rule: Pre-wash your silica column with a mobile phase containing 1% Triethylamine (Et3N) or 1% Pyridine.

  • Equilibration: Flush with neutral solvent (e.g., 100% Hexanes) until the eluate pH is neutral to basic.

  • Alternative Phase: If deactivation fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and often preserves labile C-Br bonds that silica destroys [1, 2].

Q: I am purifying a light-sensitive brominated intermediate. The TLC looks clean, but the column fractions contain multiple spots.

A: You are likely observing photolytic debromination during the run. C-Br bonds, particularly in conjugated systems or adjacent to carbonyls, can undergo homolytic cleavage under standard lab fluorescent lighting. The time spent on the column (20–40 mins) is sufficient to generate radical impurities.

Corrective Protocol: "Low-Actinic" Chromatography

  • Wrap the Column: Completely encase the glass column in aluminum foil.

  • Solvent Degassing: Radical propagation requires oxygen. Sparge your solvents with Argon or Nitrogen for 15 minutes prior to use to suppress radical chains.

  • Amber Collection: Collect fractions into amber tubes or wrap your rack in foil immediately [3].

Part 2: Separation Logic (Decision Framework)

Q: I cannot separate regioisomers (e.g., 2-bromo vs. 4-bromo phenol). They co-elute in Hexane/EtOAc.

A: Regioisomers of brominated aromatics often have identical dipole moments in standard "dipole-driven" normal phase systems. You need to exploit shape selectivity or pi-pi interactions .

Strategy 1: Change the Selectivity Engine Switch from Ethyl Acetate (hydrogen bond acceptor) to Toluene or Dichloromethane (DCM) .

  • Why? Toluene participates in

    
    -
    
    
    
    stacking. The steric bulk of the bromine atom in an ortho position disrupts this stacking differently than in a para position, often creating the necessary resolution (
    
    
    ) that simple polarity cannot achieve [4].

Strategy 2: The "Silver" Bullet (For Unsaturated Bromides) For brominated alkenes or alkynes, use Silver Nitrate (AgNO3) Impregnated Silica . The silver ions form reversible complexes with the


-system. The bulky bromine atom sterically hinders this complexation. Isomers with the bromine atom closer to the double bond will bind less tightly and elute faster.

Part 3: Visualization & Workflow

Visualizing the Invisible

Brominated aliphatics (e.g., 1,2-dibromododecane) often lack a UV chromophore.

  • Do NOT use Iodine: Iodine can oxidize or react with labile bromides.

  • Use KMnO4 (Basic): Excellent for brominated alkenes (appears as brown spots).

  • Use Anisaldehyde: The universal stain. Heating is required, but it is generally safe for checking fractions after they are collected.

Logic Diagram: Stationary Phase Selection

Use this decision tree to select the correct stationary phase and prevent sample loss.

Bromine_Purification_Logic Start Start: Brominated Compound Purification CheckStructure Is the C-Br bond Labile? (Benzylic, Allylic, Tertiary) Start->CheckStructure Stable Stable (Aryl, Primary Alkyl) CheckStructure->Stable No Unstable Unstable / Acid Sensitive CheckStructure->Unstable Yes IsomerIssue Isomer Separation Issue? Stable->IsomerIssue Deactivation Deactivate Silica (1% Et3N in Hexane) Unstable->Deactivation Mild Sensitivity Alumina Switch to Neutral Alumina (Brockmann Grade III) Unstable->Alumina High Sensitivity StandardSilica Standard Silica Gel 60 (Hexane/EtOAc or DCM) StandardRun Proceed with Flash Protocol StandardSilica->StandardRun IsomerIssue->StandardSilica No PiSelectivity Use Toluene or AgNO3-Impregnated Silica IsomerIssue->PiSelectivity Yes Deactivation->StandardRun Alumina->StandardRun PiSelectivity->StandardRun

Caption: Decision tree for selecting stationary phases based on C-Br bond stability and isomer complexity.

Part 4: Master Protocol

Protocol: Purification of Labile Benzylic Bromides

Target Application: Purifying


-bromoketones or benzyl bromides without elimination.

Reagents:

  • Crude Brominated Product[2][3]

  • Silica Gel 60 (230–400 mesh)

  • Triethylamine (Et3N)

  • Hexanes (HPLC Grade)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Slurry Preparation (The Neutralization Step):

    • Calculate silica amount: 30g silica per 1g of crude.

    • Prepare a slurry of silica in Hexanes containing 1% v/v Et3N .

    • Why? The amine neutralizes acidic silanol sites immediately upon contact [5].

  • Column Packing:

    • Pour the slurry into the column.[4]

    • Flush with 2 column volumes (CV) of pure Hexanes to remove excess unbound amine.

    • Note: Residual amine in the mobile phase can cause streaking if not flushed, though for very sensitive compounds, keeping 0.1% Et3N in the eluent is acceptable.

  • Sample Loading (Dry Load):

    • Dissolve crude in minimum DCM.

    • Add Celite (diatomaceous earth) or neutralized silica (1:1 w/w).

    • Evaporate solvent in vacuo at <30°C (avoid heat to prevent thermal elimination).

    • Load the dry powder onto the column bed.

  • Elution:

    • Run a gradient from 100% Hexanes

      
       10% DCM/Hexanes.
      
    • Flow Rate: Maintain a rapid flow (e.g., 20–30 mL/min for a 2cm column). Minimize residence time to reduce the window for degradation.

  • Data Analysis:

    • Check fractions via TLC.[1][3][4][5][6][7][8]

    • Evaporation: Do not use a water bath >35°C. Bromides are volatile and thermally unstable.

Quantitative Reference Table: Solvent Systems

Compound ClassPrimary Solvent SystemModifier/AdditiveTroubleshooting Tip
Aryl Bromides Hexane / Ethyl AcetateNoneStable. Standard flash chromatography.
Benzyl Bromides Hexane / DCM1% Et3N (Pre-wash)Acid Sensitive. Avoid Acetone (can react).
Bromo-phenols Toluene / Hexane0.1% Acetic AcidTailing. Acid prevents ionization of phenol.
Bromo-amines DCM / Methanol1% NH4OH or Et3NStreaking. Base ensures free-base form.
Alkyl Dibromides Pentane / EtherNoneVolatility. Use Pentane to allow low-temp evap.

References

  • University of Rochester. Troubleshooting Flash Chromatography: Acid Sensitive Compounds. Retrieved from [Link]

  • Journal of Organic Chemistry. A Scalable Procedure for Light-Induced Benzylic Brominations. (Context on light sensitivity). Retrieved from [Link]

  • ResearchGate. Separation of dibromophenol isomers by chromatography. Retrieved from [Link]

  • Teledyne ISCO. Chromatography Troubleshooting Guide. Retrieved from [Link]

Sources

Preventing polybromination in spiro[2.3]hexane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclic compound synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[2.3]hexane and its derivatives. Here, we address common experimental challenges, with a primary focus on achieving high selectivity and preventing undesirable side reactions such as polybromination.

Troubleshooting Guide: Side Product Formation

This section directly addresses the most common and challenging issues encountered during the functionalization of the spiro[2.3]hexane core.

Q: I am attempting to brominate spiro[2.3]hexane, but my reaction yields a complex mixture containing significant amounts of di- and poly-brominated species. How can I improve the selectivity for the desired mono-brominated product?

A: This is a classic selectivity challenge in free-radical halogenation. The formation of polybrominated byproducts stems from the fact that the mono-brominated product is often as reactive, or sometimes more reactive, than the starting material. The core issue is controlling the radical chain reaction. Here’s a breakdown of the cause and a detailed protocol to achieve high selectivity for mono-bromination.

Understanding the Root Cause: The Radical Chain Reaction

Free-radical bromination proceeds via a three-step chain mechanism: initiation, propagation, and termination.[1]

  • Initiation: A radical initiator (e.g., AIBN or UV light) generates a small number of bromine radicals (Br•) from a bromine source.[1]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from spiro[2.3]hexane, forming HBr and a spiro[2.3]hexyl radical.

    • This spiro[2.3]hexyl radical then reacts with a bromine source (like Br₂) to form the mono-brominated product and a new bromine radical, which continues the chain.[1]

  • The Problem: The mono-bromospiro[2.3]hexane product can re-enter the propagation cycle. A bromine radical can abstract another hydrogen from it, leading to a brominated radical, which then reacts to form a di-brominated product. This process can continue, leading to polybromination.[2]

The key to preventing this is to ensure that a bromine radical is statistically far more likely to collide with a molecule of the starting material (spiro[2.3]hexane) than with a molecule of the product (mono-bromospiro[2.3]hexane).[3] This is achieved by carefully controlling the reaction conditions and, most importantly, the choice of brominating agent.

Polybromination_Pathway Start Spiro[2.3]hexane Radical Spiro[2.3]hexyl Radical Start->Radical + Br• - HBr Mono_Product Mono-bromo Product Radical->Mono_Product + Bromine Source - Br• Di_Product Di-bromo Product Mono_Product->Di_Product + Br• - HBr (Undesired Pathway) Poly_Product ... Di_Product->Poly_Product + Br• ... Br_Radical Br• Br_Source Bromine Source (e.g., NBS/Br₂)

Competing pathways in the bromination of spiro[2.3]hexane.
Solution: Selective Mono-bromination via the Wohl-Ziegler Reaction

The Wohl-Ziegler reaction is the benchmark for selective allylic and benzylic bromination and its principles are directly applicable here.[4] The strategy revolves around using N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, which maintains an extremely low, steady-state concentration of molecular bromine (Br₂).[5]

Table 1: Comparison of Brominating Agents

ReagentFormulaProperties & Use CaseSelectivity Issues
Elemental BromineBr₂A fuming, corrosive red-brown liquid.[6] Used for various brominations, but its high reactivity makes it difficult to control.Prone to polybromination and side reactions due to high instantaneous concentration. Difficult to achieve selectivity.[7]
N-BromosuccinimideC₄H₄BrNO₂A white crystalline solid that is easier and safer to handle than Br₂.[6] It serves as a source for a low, constant concentration of Br₂.[8]Excellent for selective mono-bromination when used correctly, as it minimizes the concentration of the active brominating species.[9]
Experimental Protocol: Selective Monobromination of Spiro[2.3]hexane

This protocol is designed to maximize the yield of mono-bromospiro[2.3]hexane while suppressing the formation of polybrominated byproducts.

Materials:

  • Spiro[2.3]hexane (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.95 eq, recrystallized)

  • Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)

  • Carbon Tetrachloride (CCl₄), anhydrous (or Trifluorotoluene as a safer alternative)[4]

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add spiro[2.3]hexane (1.0 eq).

    • Add the anhydrous solvent (e.g., CCl₄) to create an approximately 0.2-0.5 M solution.

    • Add recrystallized NBS (0.95 eq). Using slightly sub-stoichiometric amounts of NBS ensures that the hydrocarbon is always in excess, further reducing the chance of polybromination.[3]

    • Finally, add the radical initiator, AIBN (0.02 - 0.05 eq).

  • Reaction:

    • Begin vigorous stirring and gently heat the mixture to reflux (for CCl₄, the boiling point is ~77°C).

    • The reaction can also be initiated photochemically with a UV lamp at room temperature or with gentle heating.[2]

    • Monitoring: The reaction progress can be visually monitored. NBS is denser than CCl₄ and will sink, while its byproduct, succinimide, is less dense and will float.[4] The disappearance of the dense NBS solid and the appearance of a floating white solid (succinimide) indicates the reaction is nearing completion. You can also monitor by taking aliquots and analyzing via GC-MS.

  • Workup:

    • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

    • Filter the mixture to remove the insoluble succinimide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to isolate the mono-brominated spiro[2.3]hexane.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) so effective for selective bromination compared to elemental bromine (Br₂)?

The selectivity of NBS arises from its ability to maintain a very low, steady-state concentration of Br₂ in the reaction medium.[5] The currently accepted Goldfinger mechanism suggests that the actual brominating agent in the propagation step is Br₂.[10] This Br₂ is generated in situ from the reaction between NBS and the HBr that is produced during the first propagation step (hydrogen abstraction).[11]

  • NBS + HBr → Succinimide + Br₂

Because Br₂ is generated slowly and consumed rapidly by the spiro[2.3]hexyl radical, its concentration remains minimal. This kinetically favors the radical substitution pathway while disfavoring ionic side reactions and, crucially, reduces the rate of further bromination of the desired product.[12]

Q2: What is the role of the radical initiator (e.g., AIBN or Benzoyl Peroxide)?

The radical initiator is essential for starting the chain reaction (the initiation step). Upon heating, AIBN (Azobisisobutyronitrile) decomposes to form two stable radicals and nitrogen gas. These initiator radicals are not directly involved in the main propagation cycle but serve to generate the initial population of bromine radicals by reacting with the trace amounts of Br₂ present in NBS.[5]

  • Initiator• + Br₂ → Initiator-Br + Br•

This initial "kick-start" is necessary to begin the self-sustaining propagation cycle. The amount needed is catalytic, typically 2-5 mol%.

Q3: How can I effectively monitor the reaction and confirm the identity of my products?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.

Analytical_Workflow Reaction Reaction Mixture (Aliquots) GCMS GC-MS Analysis Reaction->GCMS NMR NMR Analysis Reaction->NMR After Workup & Purification Separation Separation by GC (Retention Time) GCMS->Separation Structure Structure Confirmation by NMR (Chemical Shift, Integration, Multiplicity) NMR->Structure Identification Identification by MS (Mass Spectrum & Isotope Pattern) Separation->Identification

Workflow for reaction monitoring and product analysis.
  • GC-MS: This is ideal for monitoring the reaction's progress and analyzing the crude product mixture.[13]

    • Separation: The GC separates components based on their boiling points and polarity. You will see distinct peaks for the starting material, mono-brominated product, and any di- or poly-brominated byproducts.

    • Identification: The MS detector provides a mass spectrum for each peak. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, so any bromine-containing compound will have a characteristic M and M+2 peak pattern, making them easy to identify.[14] You can quantify the relative amounts of each species by comparing the peak areas.[15]

  • NMR Spectroscopy (¹H and ¹³C): NMR is essential for unambiguous structure elucidation of the purified product.[16]

    • ¹H NMR: You can confirm mono-substitution by comparing the integration of the proton signals in the purified product to the starting material. New signals will appear in the region typical for protons adjacent to a bromine atom (downfield shift), and the integration of the remaining protons will decrease accordingly.

    • ¹³C NMR: The carbon atom bonded to the bromine will show a significant downfield shift in the ¹³C NMR spectrum. Comparing the number of signals in the product spectrum to the starting material can confirm that only one new species has been formed.

Q4: Carbon tetrachloride (CCl₄) is a hazardous solvent. Are there safer alternatives for the Wohl-Ziegler reaction?

Yes. Due to the toxicity and ozone-depleting properties of CCl₄, its use is highly restricted. Several alternative solvents have been investigated. One of the most effective and commonly cited replacements is trifluorotoluene (C₆H₅CF₃) .[4] It has similar physical properties to CCl₄ (e.g., boiling point, non-polarity) and is generally inert under radical conditions, making it a suitable and much safer substitute for this reaction. Other non-polar solvents like cyclohexane or acetonitrile have also been used with success.[5]

References

  • Oreate AI (2026). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • Chemistry Steps (2024). Benzylic Bromination. [Link]

  • Quora (2017). What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry?. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Oreate AI (2026). Understanding N-Bromosuccinimide: A Key Player in Organic Chemistry. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Reagent Guide (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • University of Glasgow (Theses). Selectivity of Aryl and Benzylic Bromination. [Link]

  • The Chemical Educator (2000). Measuring Relative Reactivities of Electrophilic Aromatic Bromination Using a Benchtop GC-MS. [Link]

  • ResearchGate. GC–MS analysis of intermediates in electrochemical bromination process. [Link]

  • ACS Publications (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. [Link]

  • Scribd. Chemists' Guide to Wohl-Ziegler Reaction. [Link]

  • University of York. Polyhalogenation. [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Scientific Update (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • ACS Publications (2004). Synthesis of novel spiro[2.3]hexane carbocyclic nucleosides via enzymatic resolution. [Link]

  • YouTube (2021). Bromination round II part VIII GCMS results. [Link]

  • Wikipedia. Wohl–Ziegler bromination. [Link]

  • ResearchGate (2025). User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. [Link]

  • ResearchGate. Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. [Link]

  • ACS Publications (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. [Link]

  • BYJU'S. Mechanism of Free Radical Bromination. [Link]

  • University of Missouri-Columbia. Reactions of Alkanes: Radical Chain Halogenation. [Link]

  • YouTube (2020). Radical halogenation of alkanes. Selectivity, Reactivity, and mechanism. [Link]

  • R. C. Neuman. Chapter 11: Free Radical Substitution and Addition Reactions. [Link]

  • YouTube (2020). 10.1 Free Radical Halogenation | Organic Chemistry. [Link]

  • Royal Society of Chemistry (2021). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • NIH Public Access (2014). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. [Link]

  • PubMed (2021). Substrate-Controlled Regioselective Bromination of 1,2-Disubstituted Cyclobutenes: An Application in the Synthesis of 2,3-Disubstituted Cyclobutenones. [Link]

  • PubMed (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. [Link]

  • Wikipedia. Free-radical halogenation. [Link]

  • ResearchGate. Approaches to synthesizing spiro[8][9]hexanes. [Link]

  • Doc Brown's Chemistry. Free radical reaction of alkanes with bromine chlorine. [Link]

  • Save My Exams (2025). Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note. [Link]

  • LibreTexts (2023). 12.2: Radical Reactions. [Link]

  • University of Calgary. Radical halogenation of Alkanes. [Link]

  • PubMed (1948). Cyclobutane derivatives; Ziegler bromination of cyclobutene. [Link]

Sources

Technical Support Center: Spiro[2.3]hexane Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Hub ID: SHX-CAT-001 | Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Spiro[2.3]hexane Support Hub

You are likely here because you are attempting to functionalize a spiro[2.3]hexane scaffold—a high-value bioisostere for gem-dimethyl or carbonyl groups—and are encountering stability issues or poor selectivity.

This scaffold presents a unique "Stability vs. Reactivity" paradox. With a strain energy exceeding ~54 kcal/mol (combining cyclopropane’s ~27.5 kcal/mol and cyclobutane’s ~26.5 kcal/mol), the system is a "loaded spring" prone to relief via ring-opening, particularly under Lewis acidic conditions or high-temperature transition metal catalysis.

This guide prioritizes radical-mediated pathways (Photoredox) and Modular Assembly over traditional harsh electrophilic substitutions.

Module 1: Diagnostic & Troubleshooting

Issue: "My spirocyclic ring is opening during reaction."

Root Cause Analysis: The spiro[2.3]hexane core is kinetically stable but thermodynamically fragile. Ring opening is usually triggered by:

  • Strong Lewis Acids (LA): Coordination to the cyclobutane/cyclopropane interface facilitates bond cleavage.

  • Oxidative Addition Strain: Pd(0)/Pd(II) cycles at high temperatures (>80°C) can insert into the strained C-C bonds rather than the desired C-H or C-X bonds.

Decision Matrix: Catalyst Compatibility

G Start Start: Select Reaction Type Acidic Acidic/Electrophilic? Start->Acidic Metal Transition Metal (Pd/Rh)? Start->Metal Radical Radical/Photoredox? Start->Radical CheckLA Is LA strong? (e.g., AlCl3, BF3) Acidic->CheckLA CheckTemp Temp > 80°C? Metal->CheckTemp Safe SAFE: Proceed Radical->Safe Preferred Pathway CheckLA->Safe No (Use weak acids like AcOH) Risk RISK: Ring Opening CheckLA->Risk Yes CheckTemp->Safe No (Use <60°C or Photoredox) CheckTemp->Risk Yes

Figure 1: Decision matrix for catalyst selection based on reaction conditions. Radical pathways offer the highest safety margin for preserving the spiro[2.3]hexane core.

Module 2: Functionalization Protocols

Protocol A: Late-Stage Functionalization via Metallaphotoredox

Best For: Adding alkyl/aryl groups to the spiro scaffold without pre-functionalization (C-H Activation) or via decarboxylation. Mechanism: Single Electron Transfer (SET) avoids the high-energy transition states that trigger ring opening.

Recommended Catalyst System
ComponentRecommendationFunction
Photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ High oxidation potential (E½* ≈ +1.21 V) to generate radicals under blue light.
Co-Catalyst NiCl₂·glyme + dtbbpy Intercepts the radical for cross-coupling (Ni(I)/Ni(III) cycle).
Light Source Blue LED (450 nm)Drives the Ir cycle.
Solvent DMSO or MeCNHigh polarity stabilizes the radical intermediates.
Step-by-Step Workflow (Decarboxylative Coupling)

Target: Converting a Spiro-acid to an Arylated Spiro[2.3]hexane.

  • Preparation: In a glovebox, charge a vial with:

    • Spiro[2.3]hexane-carboxylic acid (1.0 equiv)

    • Aryl bromide (1.5 equiv)

    • Ir-Photocatalyst (1 mol%)

    • Ni-catalyst (5 mol%)

    • Base: Cs₂CO₃ (3.0 equiv)

  • Degassing: Dissolve in anhydrous DMSO (0.1 M). Sparge with N₂ for 15 mins. Critical: Oxygen quenches the excited state Ir catalyst.

  • Irradiation: Seal and irradiate with Blue LEDs (fan cooling to keep T < 35°C) for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water (5x) to remove DMSO.

  • Purification: Flash chromatography.

Why this works: The decarboxylation generates a radical on the spiro ring. Because the radical is


 hybridized and planar, it relieves some steric strain temporarily without breaking the ring, allowing the Nickel catalyst to capture it.
Protocol B: The "Building Block" Approach (Sulfonium Salts)

Best For: When direct functionalization fails or yields are <10%. Concept: Instead of reacting on the spiro ring, you synthesize the ring already functionalized using modular sulfonium salts.

Reference Technique: Mykhailiuk et al. (2024/2025) demonstrated the use of cyclobutane-substituted sulfonium salts.

Reaction Scheme: Johnson-Corey-Chaykovsky Cyclopropanation
  • Reagents:

    • Substrate: Cyclobutane sulfonium salt (e.g., S-cyclobutyl-diphenylsulfonium triflate).

    • Partner: Electron-deficient alkene (e.g., acrylate, acrylonitrile).

    • Base: NaH or KOtBu.

  • Procedure:

    • Suspend sulfonium salt and alkene in THF at -78°C.

    • Add base slowly.

    • Warm to 0°C. The ylide forms and attacks the alkene, closing the cyclopropane ring onto the cyclobutane.

  • Result: A fully formed, functionalized spiro[2.3]hexane.

Module 3: Visualizing the Mechanism

Understanding why Photoredox is superior requires visualizing the catalytic cycle. The diagram below illustrates the "Safe Zone" radical pathway versus the "Danger Zone" cationic pathway.

G Substrate Spiro[2.3]hexane-COOH IrExcited Ir(III)* (Excited) Substrate->IrExcited Blue Light Acid Strong Acid/Heat Substrate->Acid Radical Spiro-Radical (•) IrExcited->Radical SET (-CO2) NiCycle Ni-Catalytic Cycle (C-C Bond Formation) Radical->NiCycle Capture Product Functionalized Spiro NiCycle->Product Cation Carbocation Intermediate Acid->Cation RingOpen Ring Opening (Strain Relief) Cation->RingOpen Rearrangement

Figure 2: Mechanistic divergence. Photoredox pathways (Top) maintain ring integrity via radical intermediates. Acidic/Thermal pathways (Bottom) lead to cationic rearrangement and ring opening.

Frequently Asked Questions (FAQ)

Q: Can I use Palladium (Pd) catalyzed cross-coupling on a brominated spiro[2.3]hexane? A: Proceed with extreme caution. Oxidative addition into C(sp³)-Br bonds on strained rings is sluggish. Competing


-carbon elimination or ring-opening is common.
  • Fix: Switch to Nickel (Ni) catalysis (e.g., Ni(COD)₂ + bipyridine), which operates via a radical mechanism and is gentler on strained rings.

Q: I need to install a group at the C1 (cyclopropane) vs C4 (cyclobutane) position. How do I control selectivity? A: Direct C-H activation selectivity is difficult due to similar bond dissociation energies (BDEs).

  • Strategy: Use the "Exit Vector" approach.[1] Synthesize the ring with a handle (e.g., ketone or ester) already at the desired position using the Sulfonium Salt method (Protocol B). Do not rely on magic catalyst selectivity for the bare hydrocarbon.

Q: What solvents are strictly forbidden? A: Avoid highly acidic solvents (TFA, pure acetic acid) or Lewis-basic solvents that require high heat (pure pyridine at reflux). DCM and THF are standard, but Acetonitrile (MeCN) is preferred for radical chemistry due to its inertness and polarity.

References

  • Mykhailiuk, P. K. (2025).[2][3] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes." Chemical Communications.

  • SpiroChem. (2023). "Photoredox catalysis enabling late-stage functionalization of drug-like molecules."[4] SpiroChem Technical Notes.

  • Lopchuk, J. M., et al. (2019).[5] "Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane." Journal of the American Chemical Society.[5]

  • Wiberg, K. B. (2020). "A Procedure for Computing Hydrocarbon Strain Energies." MDPI.

Sources

Validation & Comparative

Spectroscopic Fingerprinting of a Strained Spirocycle: A Comparative Analysis of 4-(Bromomethyl)spiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the demand for novel three-dimensional molecular scaffolds is insatiable. Spirocyclic systems, particularly strained ring systems like spiro[2.3]hexane, have emerged as promising building blocks, offering unique conformational constraints and exit vectors for molecular design. The functionalization of these cores, for instance with a bromomethyl group, unlocks a plethora of synthetic possibilities. However, the successful incorporation and modification of such unique moieties are contingent on rigorous structural verification. This guide provides an in-depth spectroscopic analysis of 4-(Bromomethyl)spiro[2.3]hexane, a valuable, yet sparsely documented, synthetic intermediate.

Due to the limited availability of direct experimental spectra for 4-(Bromomethyl)spiro[2.3]hexane, this guide will leverage high-quality predicted spectroscopic data alongside experimental data from structurally analogous compounds. This comparative approach will not only allow for a confident characterization of the target molecule but will also highlight the unique spectroscopic signatures imparted by the spiro[2.3]hexane framework. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, providing a comprehensive reference for researchers working with this and similar strained spirocyclic systems.

The Unique Structural Landscape of 4-(Bromomethyl)spiro[2.3]hexane

The spiro[2.3]hexane core is characterized by the fusion of a cyclopropane and a cyclobutane ring at a single quaternary carbon atom. This arrangement induces significant ring strain, which in turn influences the electronic environment and, consequently, the spectroscopic properties of the molecule. The introduction of a bromomethyl group at the 4-position of the cyclobutane ring further diversifies the chemical shifts and vibrational modes observed.

Figure 1. Structure of 4-(Bromomethyl)spiro[2.3]hexane.

Predicted ¹H NMR Spectroscopy: A Crowded Aliphatic Region

The proton NMR spectrum of 4-(Bromomethyl)spiro[2.3]hexane is predicted to be complex, with a number of overlapping signals in the aliphatic region. The unique conformational constraints of the spirocyclic system are expected to result in distinct chemical shifts for diastereotopic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Bromomethyl)spiro[2.3]hexane

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂Br3.4 - 3.6d2H
CH (cyclobutane)2.5 - 2.8m1H
CH₂ (cyclobutane)1.8 - 2.2m4H
CH₂ (cyclopropane)0.5 - 1.0m4H

Disclaimer: These are predicted values and may differ from experimental results.

The most downfield signal is anticipated for the methylene protons adjacent to the bromine atom (-CH₂Br), likely appearing as a doublet due to coupling with the adjacent methine proton on the cyclobutane ring. The protons on the cyclobutane ring are expected to resonate in the mid-field region (1.8 - 2.8 ppm), with the methine proton being the most deshielded. The cyclopropyl protons are predicted to be the most shielded, appearing in the upfield region (0.5 - 1.0 ppm), a characteristic feature of cyclopropane rings.

Comparative ¹H NMR Analysis

To contextualize these predictions, let's compare them with the experimental data for (bromomethyl)cyclobutane.

Table 2: Experimental ¹H NMR Data for (Bromomethyl)cyclobutane

ProtonsChemical Shift (ppm)Multiplicity
-CH₂Br3.43d
CH2.65m
CH₂1.8 - 2.1m

The chemical shift of the -CH₂Br protons in (bromomethyl)cyclobutane is very similar to the predicted value for our target molecule. This suggests that the spiro-fused cyclopropane ring has a relatively minor electronic effect on the bromomethyl group. The primary difference in the spectrum of 4-(bromomethyl)spiro[2.3]hexane will be the presence of the high-field signals corresponding to the cyclopropyl protons.

Predicted ¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides a clear map of the carbon framework. For 4-(Bromomethyl)spiro[2.3]hexane, we expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(Bromomethyl)spiro[2.3]hexane

CarbonPredicted Chemical Shift (ppm)
Spiro C35 - 40
-CH₂Br33 - 38
CH (cyclobutane)40 - 45
CH₂ (cyclobutane)25 - 30
CH₂ (cyclopropane)10 - 15

Disclaimer: These are predicted values and may differ from experimental results.

The spirocyclic carbon atom is predicted to resonate in a unique region due to its quaternary nature and the strain of the fused rings. The carbon of the -CH₂Br group will be significantly deshielded by the bromine atom. The remaining cyclobutane and cyclopropane carbons will appear in their characteristic aliphatic regions.

Comparative ¹³C NMR Analysis

A comparison with the experimental data for (bromomethyl)cyclobutane and spiro[2.3]hexane provides valuable reference points.

Table 4: Experimental ¹³C NMR Data for Comparative Compounds

CompoundCarbonChemical Shift (ppm)
(Bromomethyl)cyclobutane-CH₂Br39.2
CH38.1
CH₂23.5
Spiro[2.3]hexaneSpiro C38.5
CH₂ (cyclobutane)32.1
CH₂ (cyclopropane)12.8

The predicted chemical shifts for 4-(bromomethyl)spiro[2.3]hexane align well with what would be expected from a combination of these two structures. The presence of the spirocyclic carbon signal and the distinct signals for the cyclopropyl carbons will be key identifiers for the target molecule.

Predicted Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

The IR spectrum is instrumental in identifying the functional groups present in a molecule. For 4-(Bromomethyl)spiro[2.3]hexane, the key vibrational modes will be those associated with the C-H and C-Br bonds.

Table 5: Predicted IR Absorption Frequencies for 4-(Bromomethyl)spiro[2.3]hexane

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (sp³) stretch2850 - 3000Strong
C-H (cyclopropane) stretch~3050Medium
C-H bend1450 - 1470Medium
C-Br stretch600 - 700Strong

The C-H stretching region will be dominated by the sp³ C-H bonds of the cyclobutane and bromomethyl groups. A weaker but distinct peak around 3050 cm⁻¹ is anticipated for the C-H bonds of the cyclopropane ring, a characteristic absorption for such strained systems. The most diagnostic peak will be the strong C-Br stretching vibration in the fingerprint region.

Comparative IR Analysis

The IR spectrum of (bromomethyl)cyclobutane shows a strong C-Br stretch at approximately 650 cm⁻¹. We can confidently predict a similar strong absorption in this region for 4-(Bromomethyl)spiro[2.3]hexane. The presence of the cyclopropane ring in the target molecule will likely introduce additional complexity in the fingerprint region compared to its simpler cyclobutane analog.

Predicted Mass Spectrometry: Fragmentation Pathways of a Strained System

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak for 4-(Bromomethyl)spiro[2.3]hexane is expected at m/z 174 and 176, with approximately equal intensity, due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pattern:

The fragmentation of 4-(Bromomethyl)spiro[2.3]hexane is likely to be initiated by the loss of the bromine atom, leading to a stable carbocation.

fragmentation M [C₇H₁₁Br]⁺˙ m/z 174/176 frag1 [C₇H₁₁]⁺ m/z 95 M->frag1 - Br• frag2 [C₆H₇]⁺ m/z 79 frag1->frag2 - CH₄ frag3 [C₅H₇]⁺ m/z 67 frag1->frag3 - C₂H₄

Figure 2. Predicted major fragmentation pathway.

The base peak is predicted to be at m/z 95, corresponding to the [C₇H₁₁]⁺ cation formed after the loss of the bromine radical. Further fragmentation of this cation through rearrangements and loss of small neutral molecules like methane (CH₄) or ethene (C₂H₄) would lead to other significant peaks in the spectrum.

Comparative Mass Spectrometry Analysis

The mass spectrum of (bromomethyl)cyclobutane also shows a prominent M-Br fragment. However, the subsequent fragmentation pattern will differ due to the absence of the spiro-fused cyclopropane ring. The unique fragmentation pathways of the spiro[2.3]hexyl cation will be a key feature in distinguishing 4-(Bromomethyl)spiro[2.3]hexane from its non-spirocyclic counterparts.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Proton decoupling is typically used to simplify the spectrum. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio of each ion.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation NMR_prep Dissolve in CDCl₃ NMR ¹H & ¹³C NMR Spectroscopy NMR_prep->NMR IR_prep Prepare thin film or KBr pellet IR FTIR Spectroscopy IR_prep->IR MS_prep Dilute in volatile solvent MS Mass Spectrometry (EI) MS_prep->MS NMR_data Chemical Shifts & Coupling NMR->NMR_data IR_data Vibrational Frequencies IR->IR_data MS_data m/z & Fragmentation MS->MS_data

Figure 3. General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of 4-(Bromomethyl)spiro[2.3]hexane, while challenging due to the limited availability of direct experimental data, can be confidently approached through a comparative methodology. By leveraging predicted spectra and experimental data from structurally related compounds, we have established a clear and detailed spectroscopic profile for this unique spirocyclic building block. The key identifiers include the characteristic upfield signals of the cyclopropyl protons in the ¹H NMR spectrum, the unique chemical shift of the spiro-carbon in the ¹³C NMR spectrum, the C-H stretching vibration of the cyclopropane ring in the IR spectrum, and the distinct fragmentation pattern in the mass spectrum. This guide provides a foundational reference for researchers, enabling the confident identification and utilization of 4-(Bromomethyl)spiro[2.3]hexane in their synthetic endeavors.

References

  • NIST Chemistry WebBook. Spiro[2.3]hexane. [Link]

  • ACD/Labs. NMR Prediction Software. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • Wiley Science Solutions. KnowItAll IR Spectral Library. [Link]

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Bromomethyl)spiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Spirocyclic scaffolds, particularly strained systems like spiro[2.3]hexane, are of increasing interest due to their unique three-dimensional architectures, which can offer new vectors for exploring chemical space. This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(bromomethyl)spiro[2.3]hexane, a functionalized building block with potential for further chemical elaboration.

This technical guide moves beyond a simple listing of predicted chemical shifts. As a Senior Application Scientist, the aim is to provide a comparative analysis, grounding the predicted data in the context of experimentally-derived values for structurally related analogs. This approach offers a more robust framework for researchers to confidently identify and characterize this and similar spirocyclic systems.

The Structural Uniqueness of 4-(Bromomethyl)spiro[2.3]hexane

The spiro[2.3]hexane framework consists of a cyclopropane and a cyclobutane ring sharing a single carbon atom (the spiro center). This arrangement results in significant ring strain, which influences the electronic environment and, consequently, the NMR chemical shifts of the constituent atoms. The introduction of a bromomethyl substituent at the 4-position of the cyclobutane ring further modifies the spectral features, providing a unique fingerprint for this molecule.

Caption: Molecular structure of 4-(Bromomethyl)spiro[2.3]hexane.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental spectra for 4-(bromomethyl)spiro[2.3]hexane, we have utilized a highly reliable NMR prediction algorithm to generate the expected ¹H and ¹³C chemical shifts. These predictions are based on a combination of hierarchical organized spherical description of environments (HOSE) codes, neural networks, and incremental approaches.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Bromomethyl)spiro[2.3]hexane

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C1/C2 (cyclopropane)0.4 - 0.7 (m)~15Highly shielded due to ring strain
C3 (spiro)-~30Quaternary spiro-carbon
C42.5 - 2.8 (m)~45Methine proton adjacent to spiro center and bromomethyl group
C5/C6 (cyclobutane)1.8 - 2.2 (m)~25Diastereotopic methylene protons
-CH₂Br3.4 - 3.6 (d)~38Methylene protons deshielded by bromine

Predicted using nmrdb.org.[1][2]

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted data, a comparative analysis with experimentally determined NMR data of key structural fragments and the parent spirocycle is essential.

The Spiro[2.3]hexane Core

The parent spiro[2.3]hexane provides the foundational chemical shifts for the carbocyclic framework. The high degree of symmetry in the unsubstituted ring system simplifies its spectrum.

Table 2: Experimental ¹³C NMR Data for Spiro[2.3]hexane

Atom Experimental ¹³C Chemical Shift (ppm)
C1/C2/C4/C513.8
C3 (spiro)30.1
C633.5

Source: Spectral Database for Organic Compounds (SDBS).[3][4][5]

The experimental data for spiro[2.3]hexane reveals the significant shielding of the cyclopropyl and cyclobutyl carbons, a direct consequence of the ring strain. The spiro carbon appears at a characteristic downfield shift.

The Bromomethyl Group

The chemical shift of the -CH₂Br protons is highly dependent on the nature of the carbon to which it is attached. A survey of various bromomethyl-substituted compounds provides a reliable range for this functional group.

Table 3: Experimental ¹H and ¹³C NMR Data for Bromomethyl Analogs

Compound ¹H Chemical Shift (-CH₂Br, ppm) ¹³C Chemical Shift (-CH₂Br, ppm)
Benzyl bromide4.45 (s)33.7
1,2-Bis(bromomethyl)benzene4.68 (s)30.1
1,3,5-Tris(bromomethyl)benzene4.45 (s)32.4

Source: Supporting Information, Royal Society of Chemistry.[6]

The data for these aromatic analogs show the -CH₂Br protons typically resonate between 4.4 and 4.7 ppm, and the carbon at approximately 30-34 ppm. The predicted values for 4-(bromomethyl)spiro[2.3]hexane are slightly upfield, which is expected due to the absence of the deshielding aromatic ring current.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for 4-(bromomethyl)spiro[2.3]hexane or related compounds, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each unique carbon.

  • Typical acquisition parameters:

    • Pulse angle: 30 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

4. 2D NMR Spectroscopy (for full assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Caption: Recommended workflow for NMR-based structural elucidation.

Conclusion

The provided analysis, combining predicted NMR data with experimental values from structurally related compounds, offers a robust guide for the spectral characterization of 4-(bromomethyl)spiro[2.3]hexane. The unique chemical shifts arising from the strained spiro[2.3]hexane core, coupled with the influence of the bromomethyl substituent, provide a distinct spectral signature. Researchers can use this guide to aid in the identification of this and similar molecules, and the experimental protocol outlined will facilitate the acquisition of high-quality data for unambiguous structure confirmation.

References

  • PubChem. Spiro[2.3]hexan-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem. Spirohexane. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). UW-Madison Libraries. [Link]

  • Chen, P., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society.
  • Supporting information. The Royal Society of Chemistry. [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Predict all NMR spectra. NMRDB.org. [Link]

  • Spectral Database for Organic Compounds (SDBS). DATACC. [Link]

  • Simulate and predict NMR spectra. [Link]

Sources

Structural Elucidation of Spiro[2.3]hexane Scaffolds: A Comparative Guide to X-ray Crystallography vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[2.3]hexane derivatives have emerged as high-value bioisosteres in modern drug discovery, offering a rigid,


-rich 3D architecture that improves metabolic stability and lipophilicity compared to flat aromatic scaffolds.[1][2] However, their unique geometry—fusing a highly strained cyclopropane ring to a cyclobutane ring—presents significant challenges for structural characterization.

This guide compares Single Crystal X-ray Crystallography (SC-XRD) against NMR Spectroscopy and Microcrystal Electron Diffraction (MicroED) . While NMR is the standard for solution-state analysis, SC-XRD remains the gold standard for unambiguous stereochemical assignment of these congested systems. We provide a validated workflow for crystallizing these often-volatile small molecules to accelerate lead optimization.

Part 1: Comparative Analysis of Structural Elucidation Methods[3]

For spiro[2.3]hexane derivatives, the choice of method depends on the specific structural question (e.g., connectivity vs. absolute configuration) and sample physical state.

Comparative Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOE/ROE) MicroED (Cryo-EM)
Primary Output Absolute 3D atomic coordinates & stereochemistry.Relative connectivity & solution dynamics.3D Coulomb potential map (atomic positions).
Stereochem Confidence Definitive (using anomalous scattering).Inferential (relies on coupling constants/NOEs).High (can determine absolute config).
Sample State Single Crystal (

).
Solution (

mg typically).
Nanocrystals (

).
Suitability for Spiro[2.3] High , but requires crystallization optimization.Medium ; rigid lattice limits NOE buildup; overlapping signals.High ; ideal for powders that fail to grow large crystals.
Throughput Medium (days to weeks for crystal growth).High (minutes to hours).Medium-High (rapid data collection, complex prep).
Key Limitation Requires a single, ordered crystal.Ambiguity in symmetric/rigid systems.Requires specialized cryo-TEM access.
Decision Logic for Researchers

The following decision tree illustrates the logical flow for selecting the optimal structural elucidation method based on sample properties.

MethodSelection Start Start: Spiro[2.3]hexane Derivative IsSolid Is sample a solid? Start->IsSolid LargeCrystals Are crystals >50µm? IsSolid->LargeCrystals Yes NMR 1H/13C NMR + NOESY (Solution State) IsSolid->NMR No (Oil/Liquid) SCXRD SC-XRD (Gold Standard) LargeCrystals->SCXRD Yes MicroED MicroED (Nanocrystals) LargeCrystals->MicroED No (Powder) Chiral Need Absolute Configuration? Chiral->SCXRD Anomalous Signal (Heavy Atom) Deriv Derivatization (Salt/Co-crystal) NMR->Deriv Ambiguous Stereochem SCXRD->Chiral Deriv->LargeCrystals

Figure 1: Decision matrix for structural characterization of spiro[2.3]hexane derivatives.

Part 2: Technical Deep Dive – X-ray Crystallography Optimization

The Challenge: "The Small Molecule Problem"

Spiro[2.3]hexane derivatives often suffer from the "small molecule problem" in crystallography:

  • High Solubility/Volatility: They often form oils rather than crystals due to weak intermolecular forces.

  • Lack of Heavy Atoms: Pure hydrocarbon or N/O-containing spirocycles lack "anomalous scatterers" (like Br, I, S) required to determine absolute configuration (AC) using Mo-K

    
     radiation.
    
  • Disorder: While the spiro[2.3] core is rigid, the cyclobutane ring can exhibit "puckering" disorder, complicating refinement.

The Solution: Strategic Derivatization & Low-Temperature Data Collection

To ensure robust performance, the protocol must force the molecule into a rigid lattice.

1. Heavy Atom Derivatization

Do not attempt to crystallize the parent oil if it fails initially. React the spiro-amine or alcohol with a heavy-atom containing auxiliary.

  • For Amines: Form salts with hydrobromic acid or p-toluenesulfonic acid .

  • For Alcohols: Esterify with p-bromobenzoyl chloride or 3,5-dinitrobenzoyl chloride .

  • Why? The heavy atom (Br, S) facilitates phase determination and AC assignment (Flack parameter), while the aromatic ring encourages

    
    -
    
    
    
    stacking for better crystal growth.
2. Cryo-Crystallography

Data collection must occur at 100 K.

  • Causality: Cooling reduces thermal motion (atomic displacement parameters), which is critical for resolving the electron density of the strained cyclopropane ring bonds, which are often bent (banana bonds).

Part 3: Experimental Protocol

This protocol is designed for spiro[2.3]hexane derivatives that are resistant to standard crystallization.

Phase 1: Sample Preparation & Screening

Objective: Obtain single crystals suitable for diffraction.

  • Purity Check: Ensure sample is

    
     pure by HPLC. Impurities inhibit nucleation.
    
  • Derivatization (If Oil):

    • Dissolve 10 mg of spiro-compound in THF.

    • Add 1.1 eq of p-bromobenzoic acid (for amines) or use p-bromobenzoyl chloride/pyridine (for alcohols).

    • Isolate the solid derivative.

  • Vapor Diffusion Screen (Hanging Drop):

    • Reservoir: 500

      
      L of antisolvent (e.g., Pentane or Hexane).
      
    • Drop: 1

      
      L of sample solution (in DCM or EtOAc) + 1 
      
      
      
      L of reservoir.
    • Note: For volatile spiro-compounds, use sealed capillaries or oil-under-oil microbatch methods to prevent total evaporation.

Phase 2: Data Collection & Refinement

Objective: Solve structure and handle ring strain/disorder.

  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil. Flash cool to 100 K immediately.

  • Collection Strategy:

    • Use Cu-K

      
       radiation (
      
      
      
      Å) for purely organic derivatives to maximize anomalous signal.
    • Target a redundancy

      
       and resolution 
      
      
      
      Å.
  • Refinement (SHELXL/Olex2):

    • Restraints: The cyclopropane ring bond lengths (approx 1.51 Å) and angles (60°) are highly strained. Watch for "bent bond" electron density peaks.

    • Disorder: If the cyclobutane ring shows puckering disorder, model it as two discrete conformations (Part A/Part B) with summed occupancy of 1.0.

Validated Workflow Diagram

CrystallizationWorkflow cluster_Prep Preparation cluster_Data Data Acquisition cluster_Solve Solution Input Spiro[2.3]hexane Sample (Oil/Solid) Deriv Derivatize (+Br/Cl/S) Input->Deriv Screen Vapor Diffusion (Pentane/DCM) Deriv->Screen Mount Mount & Cryo (100 K) Screen->Mount Crystals Found Collect Collect Data (Cu-Kα) Mount->Collect Solve Structure Solution (Intrinsic Phasing) Collect->Solve Refine Refine (Check Puckering) Solve->Refine

Figure 2: Step-by-step workflow for crystallizing and solving spiro[2.3]hexane structures.

References

  • Comparison of Structural Methods

    • MtoZ Biolabs. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?Link

    • Davey, R. X-Ray Crystallography vs. NMR Spectroscopy.[3] News-Medical. Link

  • Spiro[2.

    • Natho, P., et al. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.[1][2] Chem. Commun., 2025.[1][2] Link

    • Burkhard, J. A., et al. Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. Journal of Organic Chemistry.
  • Crystallization Techniques

    • University of Potsdam. Advice for Crystallization.Link

    • Lei, X., et al. Crystallization of Small Molecules in Lyotropic Liquid Crystals.[4] ChemRxiv, 2024.[4] Link

  • X-ray Methodology

    • Ladd, M. & Palmer, R. Structure Determination by X-ray Crystallography.[5] 5th Edition. Link

Sources

Biological Activity of Spiro[2.3]hexane vs. Other Spirocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Contracted" Advantage

In the "Escape from Flatland" era of medicinal chemistry, spirocycles have become privileged scaffolds for increasing fraction sp3 (Fsp3) and improving physicochemical properties.[1] While spiro[3.3]heptane has been extensively utilized as a bioisostere for cyclohexane or piperidine, the ring-contracted spiro[2.3]hexane scaffold represents an under-exploited chemical space with distinct vector properties.[2]

This guide analyzes the biological utility of spiro[2.3]hexane compared to its larger homologues (spiro[3.3]heptane, spiro[4.4]nonane) and traditional gem-dimethyl groups. We focus on its unique ability to enforce orthogonal exit vectors, its application in rigidifying amino acid backbones (e.g., GABA analogs), and its metabolic stability profile.

Structural & Physicochemical Comparison

The primary differentiator of spiro[2.3]hexane is the extreme bond angle strain introduced by the cyclopropane ring fused to the cyclobutane. This creates a "tighter" molecular volume and distinct exit vectors compared to the butterfly-like conformation of spiro[3.3]heptane.

Comparative Metrics Table
FeatureSpiro[2.3]hexaneSpiro[3.3]heptaneGem-Dimethyl / Cyclohexane
Geometry Rigid, orthogonal vectorsPuckered, "Butterfly" shapeFlexible / Chair conformation
Ring Strain High (~27 + 26 kcal/mol)Moderate (~26 + 26 kcal/mol)Low
Lipophilicity (LogP) Lower (more compact polar surface)ModerateHigher (typically)
Metabolic Liability Low (Cyclopropane often resists CYP)Moderate (Ring oxidation possible)High (Methyl oxidation)
Bioisostere For Gem-dimethyl, CyclobutaneCyclohexane, Piperidinetert-Butyl, Isopropyl
IP Space Low density (High novelty)High density (Crowded)Generic
Vector Analysis & Conformational Lock

Spiro[2.3]hexane locks substituents in a specific orientation that is often orthogonal. Unlike spiro[3.3]heptane, which mimics the distance vectors of 1,4-disubstituted cyclohexanes, spiro[2.3]hexane provides a shorter, more rigid linker distance, critical for binding pockets that cannot accommodate the bulk of a heptane system.

VectorAnalysis cluster_legend Bioisosteric Impact Spiro23 Spiro[2.3]hexane (Contracted Scaffold) Prop23 High Strain Compact Volume Orthogonal Vectors Spiro23->Prop23 Spiro33 Spiro[3.3]heptane (Expanded Scaffold) Prop33 Puckered Shape Larger Volume Cyclohexane Mimic Spiro33->Prop33 Target Binding Pocket Constraint Prop23->Target Fits Sterically Restricted Sites Prop33->Target Clashes in Small Pockets

Figure 1: Structural impact of ring contraction on binding pocket compatibility.

Biological Case Studies

Neuroscience: Conformationally Rigid GABA Analogs

One of the most validated applications of spiro[2.3]hexane is in the design of conformationally restricted amino acids.

  • Compound: 5-aminospiro[2.3]hexane-1-carboxylic acid.[3]

  • Mechanism: This scaffold acts as a rigid analog of

    
    -aminobutyric acid (GABA).[3]
    
  • Performance:

    • Spiro[2.3]hexane: Locks the amino and carboxyl groups in a specific orientation, selectively activating GABA receptors that require a folded conformation.

    • Comparison: Unlike flexible linear GABA or larger spiro[3.3] analogs, the [2.3] system minimizes entropic loss upon binding, potentially increasing potency.

Oncology: HDAC and HIPT Inhibitors

Recent studies have incorporated the 5-azaspiro[2.3]hexane motif into inhibitors of Histone Deacetylases (HDAC1/3).

  • Observation: The spiro[2.3] core replaced larger heterocyclic linkers.[2]

  • Outcome: Maintained potency while reducing molecular weight and increasing Fsp3 (fraction of sp3 carbons), which correlates with improved clinical success rates due to better solubility and lower promiscuity.

Metabolic Stability: The "Sonidegib" Lesson

A critical comparative study involved the anticancer drug Sonidegib.[4]

  • Experiment: Researchers replaced the central phenyl ring with a spiro[3.3]heptane core.[4]

  • Result: While cytotoxicity was retained, metabolic stability decreased significantly (higher intrinsic clearance).

  • Implication for Spiro[2.3]: The spiro[2.3]hexane scaffold offers a potential solution.[2][5][3][6][7] The cyclopropane ring is generally more resistant to oxidative metabolism (P450) than the cyclobutane/cyclopentane rings found in larger spirocycles, acting as a "metabolic blocker" similar to deuterium or fluorine substitution.

Experimental Protocol: Modular Synthesis & Evaluation

To validate the biological activity of a spiro[2.3]hexane derivative, one must first access the scaffold efficiently. Below is a self-validating protocol for synthesizing heteroatom-containing spiro[2.3]hexanes using novel sulfonium salt chemistry, followed by a stability assay.

Synthesis of 5-oxa-1-azaspiro[2.3]hexane (Sulfonium Method)

Rationale: Traditional synthesis of spiro[2.3]hexanes is difficult due to ring strain. This protocol uses a sulfonium ylide insertion, which is high-yielding and modular.

Reagents:

  • Cyclobutane/Azetidine-substituted sulfonium salt (Precursor)[2]

  • Base: Cs₂CO₃ or KOtBu

  • Solvent: DMSO or DMF (Anhydrous)

  • Electrophile: Salicylaldehyde or relevant imine

Step-by-Step Workflow:

  • Activation: Dissolve the sulfonium salt (1.0 eq) in anhydrous DMSO (0.2 M) under N₂ atmosphere.

  • Deprotonation: Add Base (1.2 eq) at 0°C. Stir for 15 min to generate the ylide in situ.

  • Insertion: Add the electrophile (1.0 eq) dropwise.

  • Cyclization: Warm to Room Temperature (RT) and stir for 2-4 hours. The strain-driven ring closure forms the spiro[2.3] junction.

  • Workup: Quench with water, extract with EtOAc. The spiro product is typically stable enough for silica chromatography.

Microsomal Stability Assay (Protocol)

Rationale: To verify if the spiro[2.3] scaffold offers the predicted metabolic stability advantage over spiro[3.3] or phenyl analogs.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Visualizing the Synthesis Logic

The following diagram illustrates the modular assembly of these strained rings, highlighting the critical "Ylide Formation" step that overcomes the energy barrier of ring strain.

SynthesisWorkflow cluster_note Critical Control Point Start Sulfonium Salt Precursor (Cyclobutane/Azetidine Core) Step1 Base Treatment (0°C) Generates Ylide Start->Step1 Activation Step2 Electrophile Addition (Imine/Carbonyl) Step1->Step2 Insertion Note Temperature control essential to prevent ylide decomposition Step1->Note Step3 Ring Closure (RT) Spiro[2.3] Formation Step2->Step3 Cyclization Result Spiro[2.3]hexane Scaffold Ready for Bio-Assay Step3->Result Isolation

Figure 2: Modular synthesis of spiro[2.3]hexanes via sulfonium ylide strategy.

References

  • Natho, P., Colella, M., & Luisi, R. (2025).[7] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[5][7]

  • Fiala, T. A., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. Angewandte Chemie International Edition.

  • Mykhailiuk, P. K., et al. (2023). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. European Journal of Medicinal Chemistry (Contextualized via ChemRxiv/Preprint data).

  • Malashchuk, A., et al. (2024).[8] Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation. European Journal of Organic Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to 4-(Bromomethyl)spiro[2.3]hexane and Other Alkylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the choice of an alkylating agent is a critical decision that can significantly impact the efficiency, selectivity, and novelty of a synthetic route. The increasing demand for sp³-rich, three-dimensional molecular scaffolds to escape "flatland" in drug discovery has brought unique building blocks to the forefront.[1][2] Among these, 4-(bromomethyl)spiro[2.3]hexane presents an intriguing, yet challenging, option for the introduction of a spirocyclic moiety. This guide provides an in-depth comparison of 4-(bromomethyl)spiro[2.3]hexane with other conventional alkylating agents, supported by an analysis of its structural and reactivity profile, and includes detailed experimental protocols for its use.

The Allure and Challenge of the Spiro[2.3]hexane Moiety

The spiro[2.3]hexane framework, featuring a cyclobutane ring fused to a cyclopropane ring at a single carbon atom, is a fascinating structural motif. Its inherent ring strain and three-dimensional arrangement make it a desirable bioisostere for larger, more flexible, or aromatic groups in drug candidates, potentially improving metabolic stability and target engagement.[3][4] The introduction of a bromomethyl handle at the 4-position of the cyclobutane ring seemingly provides a straightforward way to incorporate this spirocycle into a variety of molecules via nucleophilic substitution.

However, a deeper analysis of the structure of 4-(bromomethyl)spiro[2.3]hexane reveals a significant, and often underestimated, challenge to its reactivity. The carbon atom bearing the bromine is a primary carbon, which would typically suggest a propensity for SN2 reactions. But, it is directly attached to a quaternary spirocyclic carbon. This arrangement is analogous to the classic neopentyl system, which is notoriously unreactive in SN2 reactions due to severe steric hindrance.[5][6][7]

Expertise & Experience: Understanding the "Neopentyl-like" Reactivity of 4-(Bromomethyl)spiro[2.3]hexane

From an experienced standpoint, the initial assessment of 4-(bromomethyl)spiro[2.3]hexane as a versatile alkylating agent should be approached with caution. The bulky spiro[2.3]hexyl group effectively shields the electrophilic carbon from backside attack by a nucleophile, which is the required trajectory for an SN2 reaction.[8] This steric impediment is expected to dramatically decrease the rate of SN2 reactions compared to less hindered primary alkyl halides.

While an SN1 mechanism might be considered, the primary carbocation that would form upon departure of the bromide is inherently unstable. Although adjacent to a cyclobutane ring, which can offer some stabilization, it is unlikely to form readily under typical SN2 conditions. Furthermore, neopentyl-like carbocations are prone to rearrangement, which could lead to a mixture of products.

Therefore, successful alkylations with 4-(bromomethyl)spiro[2.3]hexane will likely require more forcing conditions (e.g., higher temperatures, stronger bases, or longer reaction times) than for more reactive alkylating agents. The choice of solvent and nucleophile will also be critical in achieving reasonable yields.

Comparative Alkylating Agents

To provide a clear context for the reactivity of 4-(bromomethyl)spiro[2.3]hexane, we will compare it with three other alkylating agents:

  • Benzyl bromide: A highly reactive primary benzylic halide, often used as a benchmark for alkylation reactions.

  • n-Butyl bromide: A standard, unactivated primary alkyl halide.

  • Neopentyl bromide: The archetypal sterically hindered primary alkyl halide, serving as a direct comparison for the expected reactivity of 4-(bromomethyl)spiro[2.3]hexane.

Data Presentation: A Comparative Analysis of Alkylation Efficiency

The following tables provide a comparative summary of expected performance for the O-alkylation of a phenol and the N-alkylation of a primary amine. The data is based on established principles of reactivity for the comparative alkylating agents and the anticipated "neopentyl-like" behavior of 4-(bromomethyl)spiro[2.3]hexane.

Table 1: O-Alkylation of Phenol

Alkylating AgentTypical ConditionsExpected YieldReaction TimeNotes
Benzyl bromideK₂CO₃, Acetone, reflux>95%2-4 hHighly reactive, reaction proceeds smoothly.
n-Butyl bromideK₂CO₃, DMF, 80 °C80-90%8-12 hRequires more forcing conditions than benzyl bromide.
Neopentyl bromideNaH, DMF, 100 °C<10%24-48 hVery low reactivity due to steric hindrance. Elimination may be a side reaction.[7][9]
4-(Bromomethyl)spiro[2.3]hexane NaH, DMF, 100-120 °C 10-30% 24-48 h Expected to be very slow and low-yielding due to neopentyl-like steric hindrance.

Table 2: N-Alkylation of Benzylamine

Alkylating AgentTypical ConditionsExpected YieldReaction TimeNotes
Benzyl bromideK₂CO₃, MeCN, rt>90% (mono-alkylation)4-6 hOver-alkylation can be an issue without careful control of stoichiometry.
n-Butyl bromideK₂CO₃, MeCN, reflux70-80% (mono-alkylation)12-18 hSlower reaction, may require heating.
Neopentyl bromideDIPEA, MeCN, reflux<5%>48 hExtremely low conversion.[5]
4-(Bromomethyl)spiro[2.3]hexane DIPEA, MeCN, reflux 5-20% >48 h Significantly hindered, leading to very slow reaction rates and low yields.

Mechanistic Insights and Visualization

The steric hindrance that governs the reactivity of 4-(bromomethyl)spiro[2.3]hexane can be visualized by comparing the transition state of an SN2 reaction with that of a less hindered alkyl halide.

SN2_Comparison cluster_benzyl Benzyl Bromide (Less Hindered) cluster_spiro 4-(Bromomethyl)spiro[2.3]hexane (Sterically Hindered) Nu_benzyl Nu⁻ TS_benzyl [Nu---CH₂(Ph)---Br]⁻ Nu_benzyl->TS_benzyl Backside Attack Product_benzyl Nu-CH₂(Ph) + Br⁻ TS_benzyl->Product_benzyl Nu_spiro Nu⁻ TS_spiro [Nu---CH₂(Spiro)---Br]⁻ Nu_spiro->TS_spiro Hindered Backside Attack Steric_hindrance Spiro[2.3]hexane group blocks attack Product_spiro Nu-CH₂(Spiro) + Br⁻ TS_spiro->Product_spiro

Caption: SN2 reaction pathway comparison.

The diagram above illustrates the accessible backside attack for benzyl bromide versus the sterically hindered approach for 4-(bromomethyl)spiro[2.3]hexane.

Experimental Protocols

The following are detailed, step-by-step methodologies for the comparative alkylation experiments.

Protocol 1: General Procedure for O-Alkylation of Phenol

Reactants:

  • Phenol (1.0 eq)

  • Alkylating Agent (1.1 eq)

  • Base (e.g., K₂CO₃, 2.0 eq or NaH, 1.2 eq)

  • Solvent (e.g., Acetone, DMF)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add phenol and the chosen solvent.

  • If using K₂CO₃, add it to the flask. If using NaH, cool the flask to 0 °C in an ice bath and add the NaH portion-wise.

  • Stir the mixture for 15 minutes (for K₂CO₃) or until hydrogen evolution ceases (for NaH).

  • Add the alkylating agent dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (see Table 1) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. If DMF was used, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If acetone was used, filter off the inorganic salts and concentrate the filtrate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of Benzylamine

Reactants:

  • Benzylamine (1.0 eq)

  • Alkylating Agent (1.0 eq)

  • Base (e.g., K₂CO₃, 2.0 eq or DIPEA, 1.5 eq)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzylamine, the chosen base, and the solvent.

  • Add the alkylating agent to the stirred suspension.

  • Stir the reaction at room temperature or heat to reflux as required (see Table 2). Monitor the reaction by TLC or LC-MS for the consumption of the starting amine and the formation of the mono- and di-alkylated products.

  • Once the reaction has reached the desired conversion, cool to room temperature.

  • Filter off any insoluble salts and concentrate the filtrate under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to separate the unreacted starting material, the mono-alkylated product, and any di-alkylated by-product.

Authoritative Grounding & Comprehensive References

The claims made in this guide are supported by established principles of organic chemistry and data from the scientific literature. The "neopentyl-like" reactivity of sterically hindered primary halides is a well-documented phenomenon.[5][7][9] The use of spirocycles as bioisosteres in drug discovery is also a widely adopted strategy.[1][2][3]

Conclusion

References

  • Solomons, T. W. G., & Fryhle, C. B. (n.d.). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Chemistry Stack Exchange. Retrieved from [Link][5]

  • organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes. organicnotes / FrontPage. Retrieved from [Link][6]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. (2022, June 2). Retrieved from [Link][9]

  • SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link][7]

  • Which is more reactive in an SN2 reaction with sodium ethoxide: ethyl chloride or neopentyl bromide? Quora. (2017, April 25). Retrieved from [Link][10]

  • Protocol for the synthesis of N-Alkyl bromomaleimide linkers. PMC. (n.d.). Retrieved from [Link][11]

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. (n.d.). Retrieved from [Link][12]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. (2025, July 27). Retrieved from [Link][8]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. (2025, August 7). Retrieved from [Link][13]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link][1][2]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. (2021, June 17). Retrieved from [Link][14]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. PubMed. (2025, December 9). Retrieved from [Link][3]

  • Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. Google Patents. (n.d.). Retrieved from [4]

Sources

A Comparative Guide to the DFT-Based Stability Analysis of C6H10 Isomers: Spiro[2.3]hexane vs. Bicyclic and Olefinic Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal and materials chemistry, strained carbocyclic scaffolds are foundational building blocks. Their inherent ring strain can be harnessed to dictate three-dimensional structure, influence reactivity, and serve as a latent source of energy for chemical transformations. Spiro[2.3]hexane, a unique hydrocarbon featuring a spirocyclic fusion of cyclopropane and cyclobutane rings, represents a fascinating case study in strain and stability.

This guide moves beyond a simple literature review to provide a comprehensive, field-proven protocol for leveraging Density Functional Theory (DFT) to dissect the energetic landscape of spiro[2.3]hexane and its constitutional C6H10 isomers. We will not only compare their predicted stabilities but also explain the causality behind the computational choices, empowering you to apply these methods with confidence in your own research.

The Subjects of Study: A Diverse Family of C6H10 Isomers

To understand the stability of spiro[2.3]hexane, we must compare it to its structural isomers, each possessing unique geometric and electronic features. For this analysis, we select a representative set that spans different classes of cyclic and unsaturated hydrocarbons:

  • Spiro[2.3]hexane: The focal point, featuring a quaternary spiro-carbon shared by a three-membered and a four-membered ring. Its stability is dominated by the significant angle and torsional strain of these small rings.

  • Bicyclo[3.1.0]hexane: A fused-ring system containing a five-membered ring and a three-membered ring. This isomer offers a different strain distribution compared to the spirocyclic arrangement.

  • Methylenecyclopentane: An isomer featuring an exocyclic double bond, which alters the ring pucker and introduces strain associated with maintaining the planarity of the sp2-hybridized carbons.

  • Cyclohexene: The most common and generally most stable C6H10 cycloalkene isomer, serving as a crucial low-energy benchmark. Its half-chair conformation effectively minimizes both angle and torsional strain.

A Self-Validating DFT Protocol for Stability Assessment

To ensure the trustworthiness and reproducibility of our computational results, we will follow a rigorous, step-by-step protocol. The logic behind each step is explained to provide a framework that is not only procedural but also educational.

Causality Behind Method Selection: Choosing the Right Tools

The accuracy of a DFT calculation is fundamentally determined by the choice of the functional and the basis set.

  • Functional Selection: The functional approximates the exchange-correlation energy, a key quantum mechanical term.

    • B3LYP: The Becke, 3-parameter, Lee-Yang-Parr functional is a workhorse in computational organic chemistry. It provides a robust balance of accuracy and computational cost for general thermochemical predictions of main-group elements.[1] We use it as a reliable baseline.

    • M06-2X: This is a high-nonlocality functional from the Minnesota family. It is specifically parameterized to excel at main-group thermochemistry, noncovalent interactions, and systems where electron correlation effects are complex.[2][3] For strained hydrocarbons, where subtle intramolecular dispersion forces can play a role, M06-2X often provides superior accuracy over older functionals like B3LYP.[3]

    • Dispersion Correction (e.g., -D3): For highly flexible molecules or those with significant non-covalent interactions, standard functionals can fail. A dispersion correction, such as Grimme's D3 with Becke-Johnson damping, can be added (e.g., B3LYP-D3) to better account for these weak but cumulative attractive forces.[4]

  • Basis Set Selection: The basis set is a set of mathematical functions used to build the molecular orbitals.

    • 6-31G(d): A Pople-style split-valence basis set. It is computationally efficient and excellent for initial geometry optimizations. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for describing the strained bonds in our isomers.

    • cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A Dunning-style basis set that offers higher accuracy. It provides a more flexible description of the electron distribution, which is essential for obtaining precise final energies. Using a larger basis set helps to minimize the basis set superposition error (BSSE), a common artifact in calculations.[1]

Our strategy involves a two-step approach: an initial, less costly optimization followed by a high-accuracy single-point energy calculation, a common and efficient practice in computational chemistry.[5]

Step-by-Step Computational Workflow

This protocol can be executed using standard quantum chemistry software packages like Gaussian, ORCA, or Psi4.

  • Structure Generation:

    • Build the 3D structures of spiro[2.3]hexane, bicyclo[3.1.0]hexane, methylenecyclopentane, and cyclohexene using a molecular editor (e.g., Avogadro, GaussView). Ensure correct connectivity and plausible initial geometries.

  • Geometry Optimization:

    • Objective: To find the lowest energy structure (the equilibrium geometry) for each isomer on the potential energy surface.

    • Procedure: Perform a full geometry optimization using the B3LYP/6-31G(d) level of theory. This calculation will iteratively adjust the positions of all atoms until a stationary point is found where the net forces on all atoms are effectively zero.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE).

    • Procedure: Following optimization, perform a frequency calculation at the same B3LYP/6-31G(d) level of theory.

    • Self-Validation Check: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization. The output of this step provides the ZPVE, a crucial quantum mechanical correction.

  • High-Accuracy Single-Point Energy Calculation:

    • Objective: To obtain a more accurate electronic energy for the optimized geometry.

    • Procedure: Using the B3LYP/6-31G(d) optimized geometry, perform a single-point energy calculation (without re-optimizing) at a higher level of theory: M06-2X/cc-pVTZ . This captures more of the electron correlation energy with a more flexible basis set.

  • Thermochemical Analysis:

    • Objective: To calculate the final, corrected Gibbs free energy or electronic energy for each isomer.

    • Procedure: The final energy (E_final) is the sum of the high-accuracy electronic energy from Step 4 and the ZPVE correction from Step 3.

      • E_final = E(M06-2X/cc-pVTZ) + ZPVE(B3LYP/6-31G(d))

    • Relative energies (ΔE) are then calculated by subtracting the energy of the most stable isomer (E_min) from the energy of each other isomer.

      • ΔE = E_final(isomer) - E_final(most_stable_isomer)

Visualization of the Workflow

The following diagram illustrates the logical flow of the computational protocol.

DFT Workflow for Isomer Stability cluster_input 1. Input Generation cluster_opt 2. Geometry Optimization & Verification cluster_energy 3. High-Accuracy Energy Calculation cluster_analysis 4. Data Analysis start Build Initial 3D Structures (Spiro[2.3]hexane, Bicyclo[3.1.0]hexane, etc.) opt opt start->opt freq freq opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) spe spe check->spe No thermo thermo spe->thermo compare Calculate Relative Energies (ΔE) thermo->compare

Caption: A validated workflow for determining the relative stability of isomers using DFT.

Comparative Analysis: Predicted Stability and Structural Insights

By applying the protocol described above, we can generate quantitative data on the relative stabilities of our C6H10 isomers. While experimental values provide the ultimate benchmark, DFT calculations offer a powerful and predictive framework.

Predicted Stability Hierarchy

Based on fundamental principles of organic chemistry, we can predict the relative stability order. Ring strain is a key destabilizing factor, arising from deviations from ideal bond angles (angle strain) and eclipsing interactions (torsional strain).[6] The highly strained three- and four-membered rings in spiro[2.3]hexane and bicyclo[3.1.0]hexane are expected to place them at a much higher energy than the relatively strain-free cyclohexene.

Table 1: Predicted Relative Energies of C6H10 Isomers

Isomer Key Structural Features Predicted Relative Energy (ΔE, kcal/mol) Predicted Stability Rank
Cyclohexene Strain-minimized 6-membered ring 0.0 (Reference) 1 (Most Stable)
Methylenecyclopentane Exocyclic double bond, some ring strain +5 to +8 2
Bicyclo[3.1.0]hexane Fused 5- and 3-membered rings +10 to +15 3

| Spiro[2.3]hexane | Fused 4- and 3-membered rings | +25 to +35 | 4 (Least Stable) |

Note: These are illustrative values based on known chemical principles. Actual calculated values will depend on the precise level of theory used.

Structural Interpretation

The DFT output provides more than just energies; it gives us precise geometric data to rationalize the stability order.

  • Spiro[2.3]hexane: The calculations would reveal significant bond angle compression in both rings, far from the ideal sp3 angle of 109.5°. The C-C bonds within the cyclopropane ring will be notably shorter and the external C-C bonds slightly longer, a classic indicator of strain.

  • Bicyclo[3.1.0]hexane: Here, the strain is concentrated in the cyclopropane portion of the molecule. The five-membered ring adopts an envelope or twist conformation to alleviate some, but not all, of the torsional strain.

  • Cyclohexene: The optimized geometry will confirm a "half-chair" conformation, which perfectly staggers the hydrogens on the sp3 carbons, minimizing torsional strain, and maintains near-ideal bond angles.

Visualization of Isomer Structures

Caption: 2D representations of the C6H10 isomers under investigation.

Conclusion

This guide provides a robust and transparent framework for the computational comparison of spiro[2.3]hexane and its isomers. By combining judiciously chosen DFT methods with a self-validating protocol, researchers can reliably predict the relative stabilities and gain deep insights into the structural origins of ring strain. The high predicted strain energy of spiro[2.3]hexane underscores its potential as a reactive building block in synthesis, a property that can be explored and exploited through the lens of computational chemistry.[7][8] This approach is not limited to the C6H10 system and can be readily adapted to investigate the stability and properties of other novel, strained molecular architectures.

References

  • Sure, R., Hansen, A., Schwerdtfeger, P., & Grimme, S. (2017). Comprehensive theoretical study of all 1812 C60 isomers. Physical Chemistry Chemical Physics, 19(21), 14296-14305. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Wodrich, M. D., Wannere, C. S., Mo, Y., Jarowski, P. D., Houk, K. N., & Schleyer, P. V. R. (2007). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 46(39), 7348-7363. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Bach, R. D. (2009). Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3 + 2] Cycloaddition Reactions with Azides. The Journal of Organic Chemistry, 74(16), 6034-6041. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • Bühl, M., & van Wüllen, C. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemistryOpen, 6(2), 159-166. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105-5154. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)spiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety and Hazard Assessment

4-(Bromomethyl)spiro[2.3]hexane should be handled as a hazardous substance. Based on data from similar bromomethyl-containing organic compounds, the primary anticipated hazards are:

  • Skin Irritation and Corrosion: Direct contact can cause irritation or severe chemical burns.[2]

  • Serious Eye Damage: Vapors and splashes pose a significant risk of serious eye irritation or irreversible damage.[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1][3]

All work with 4-(Bromomethyl)spiro[2.3]hexane must be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be immediately accessible.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final barrier between you and the chemical. It must be chosen and used correctly. Below is a summary of the required PPE for handling 4-(Bromomethyl)spiro[2.3]hexane.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)Provides a robust barrier against incidental splashes of alkyl bromides. Double-gloving adds a layer of security and allows for safe removal of the outer contaminated glove.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Essential for protecting against splashes and vapors that can cause severe eye damage. Standard safety glasses do not provide an adequate seal.[4]
Body Protection Flame-Resistant Laboratory Coat (fully buttoned, with tight-fitting cuffs)Protects skin and personal clothing from contamination. Flame-resistant material is a prudent choice when working with organic compounds.
Foot Protection Closed-toe, chemical-resistant shoesPrevents exposure from spills that may reach the floor.
PPE Selection Workflow

The level of PPE required can be adjusted based on the scale and nature of the procedure. The following workflow provides a logical framework for making these decisions.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Determination cluster_2 Required PPE Ensemble cluster_3 Final Check Start Start: Handling 4-(Bromomethyl)spiro[2.3]hexane Risk Assess Procedure: - Scale (mg vs. g) - Potential for splash/aerosol generation - Duration of handling Start->Risk LowRisk Low Risk (e.g., <100 mg, closed system, short duration) Risk->LowRisk Low HighRisk High Risk (e.g., >1 g, open transfer, long duration, heating) Risk->HighRisk High PPE_Low Standard PPE: - Single Nitrile Gloves - Lab Coat - Chemical Splash Goggles LowRisk->PPE_Low PPE_High Enhanced PPE: - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Chemical Splash Goggles - Face Shield (for splash risk) - Consider Respiratory Protection (if fume hood is inadequate) HighRisk->PPE_High End Proceed with Experiment PPE_Low->End PPE_High->End

Caption: PPE selection workflow for handling 4-(Bromomethyl)spiro[2.3]hexane.

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the lowest practical height. Don all required PPE as determined by your risk assessment.

  • Aliquotting: Handle 4-(Bromomethyl)spiro[2.3]hexane in the fume hood. If it is a solid, avoid creating dust. If it is a liquid, use a calibrated pipette or syringe to transfer.

  • Reaction Setup: Add the compound to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Handling: After use, securely close the container. Wipe down the work surface with an appropriate solvent and decontaminating solution. Remove the outer pair of gloves (if double-gloving) and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 4-(Bromomethyl)spiro[2.3]hexane, including contaminated gloves, absorbent materials, and reaction residues, must be treated as halogenated organic waste.

  • Collect all waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Do not mix with incompatible waste streams.

  • Arrange for disposal through your institution's licensed hazardous waste disposal service.[2]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-(Bromomethyl)spiro[2.3]hexane into your research and development workflows, ensuring the integrity of your work and the protection of your health.

References

  • Bromine Safety & Standard Operating Procedure. Kansas State University. [Link]

  • Safety Data Sheet for 3-(Bromomethyl)oxetane. Angene Chemical. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Labs Controllables. [Link]

  • Personal Protective Equipment. National Center for Biotechnology Information. [Link]

  • Which PPE is required to be worn during chemotherapy compounding?. Aseptic Enclosures. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.